molecular formula C7H13NO2 B13184586 4-(Dimethylamino)-2-methylidenebutanoic acid

4-(Dimethylamino)-2-methylidenebutanoic acid

Cat. No.: B13184586
M. Wt: 143.18 g/mol
InChI Key: RBPIYINIVXGGFY-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylidenebutanoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

4-(dimethylamino)-2-methylidenebutanoic acid

InChI

InChI=1S/C7H13NO2/c1-6(7(9)10)4-5-8(2)3/h1,4-5H2,2-3H3,(H,9,10)

InChI Key

RBPIYINIVXGGFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC(=C)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 4-(Dimethylamino)-2-methylidenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-(Dimethylamino)-2-methylidenebutanoic acid , a specialized chemical entity combining a zwitterionic GABA-analog backbone with a reactive


-methylene Michael acceptor pharmacophore.

Structural Properties, Synthesis, and Michael Acceptor Reactivity

Executive Summary & Chemical Identity

This compound is an


-unsaturated carboxylic acid derivative of 

-aminobutyric acid (GABA). Structurally, it is characterized by a terminal dimethylamino group and an exocyclic double bond (methylidene/methylene) at the

-position relative to the carboxylic acid.

This molecule represents a "privileged structure" in medicinal chemistry, serving as a dual-functional probe:

  • GABA Mimetic: The backbone resembles the inhibitory neurotransmitter GABA.

  • Covalent Warhead: The

    
    -methylene moiety acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in enzymes (e.g., GABA transaminase or fatty acid synthase).
    
Chemical Data Table
PropertySpecification
IUPAC Name This compound
Common Synonyms

-Methylene-4-(dimethylamino)butyric acid; 2-Methylene-DMBA
Molecular Formula

Molecular Weight 143.18 g/mol
Functional Groups Carboxylic acid, Tertiary Amine,

-Methylene (Alkene)
pKa (Predicted) ~4.2 (COOH), ~9.8 (Amine)
Isoelectric Point ~7.0 (Zwitterionic at physiological pH)
Reactivity Class Michael Acceptor (Soft Electrophile)

Structural Analysis & Reactivity Profile

The molecule exists in a zwitterionic state at neutral pH, where the carboxylic acid is deprotonated (


) and the tertiary amine is protonated (

). This internal salt character significantly influences its solubility and membrane permeability compared to non-zwitterionic Michael acceptors.
The Pharmacophore: -Methylene Carbonyl

The defining feature is the 2-methylidene group . This creates a conjugated system with the carbonyl, rendering the


-carbon (the methylene 

) electrophilic.

Mechanism of Action (Covalent Inhibition): Unlike competitive inhibitors that bind reversibly, this molecule can permanently disable enzymes via Michael Addition . A nucleophilic thiol (


) from a cysteine residue in the enzyme's active site attacks the exposed methylene carbon.
Visualization: Mechanism of Cysteine Alkylation

The following diagram illustrates the nucleophilic attack of an enzyme cysteine residue on the this compound pharmacophore.

MichaelAddition Enzyme Enzyme Active Site (Cysteine-SH) Transition Transition State (Thiolate Attack on CH2) Enzyme->Transition Nucleophilic Attack Inhibitor This compound (Michael Acceptor) Inhibitor->Transition Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible Inhibition) Transition->Adduct Bond Formation

Caption: Kinetic pathway of covalent inhibition via Michael addition of a cysteine thiol to the


-methylene group.

Synthesis Methodology

The synthesis of


-methylene-

-amino acids is challenging due to the potential for polymerization and cyclization. The most robust route utilizes the Mannich Reaction followed by elimination, or the use of Eschenmoser’s Salt .
Recommended Protocol: Mannich Base Elimination Route

This protocol avoids the use of toxic gaseous formaldehyde and utilizes a masked methylene source.

Reagents:

  • Ethyl 4-(dimethylamino)butanoate (Starting Material)

  • Paraformaldehyde

  • Diisopropylammonium trifluoroacetate (Catalyst)

  • THF (Solvent)

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve ethyl 4-(dimethylamino)butanoate (10 mmol) in anhydrous THF (50 mL).

  • Formylation (Mannich-type): Add Paraformaldehyde (15 mmol) and Diisopropylammonium trifluoroacetate (10 mol%).

  • Reflux: Heat the mixture to reflux for 4-6 hours. The acid catalyst promotes the

    
    -hydroxymethylation followed by in situ dehydration to form the 
    
    
    
    -methylene ester.
  • Workup: Cool to room temperature. Remove solvent under reduced pressure. Dissolve residue in DCM and wash with saturated

    
    .
    
  • Hydrolysis: Treat the ester with LiOH (2 eq) in THF/Water (1:1) at 0°C to avoid polymerizing the reactive double bond.

  • Purification: Neutralize carefully to pH 7.0. Purify via Ion-Exchange Chromatography (Dowex 50W) to isolate the zwitterionic product.

Visualization: Synthetic Pathway

Synthesis Start Ethyl 4-(dimethylamino)butanoate Intermediate Intermediate: alpha-Hydroxymethyl ester Start->Intermediate + Reagent Reagent Paraformaldehyde / Acid Cat. (Mannich Conditions) Reagent->Intermediate Elimination Dehydration (-H2O) Intermediate->Elimination ProductEster Ethyl 4-(dimethylamino)-2-methylidenebutanoate Elimination->ProductEster Hydrolysis LiOH Hydrolysis ProductEster->Hydrolysis Final This compound Hydrolysis->Final

Caption: Synthesis via Mannich condensation and subsequent hydrolysis.

Biological & Industrial Applications[2]

GABA-Transaminase (GABA-AT) Inhibition

The structural homology to GABA allows this molecule to dock into the GABA-AT active site. Once bound, the


-methylene group is positioned near the active site nucleophile (typically a lysine or cysteine involved in pyridoxal phosphate catalysis), leading to suicide inhibition. This mechanism is analogous to Vigabatrin  (4-amino-5-hexenoic acid), but utilizes a Michael acceptor rather than a vinyl group.
Antitumor Activity (FAS Inhibition)

-Methylene-

-butyrolactones (e.g., C75) are potent inhibitors of Fatty Acid Synthase (FAS), a target in cancer therapy.[1] this compound acts as an open-chain analog. In solution, it may exist in equilibrium with its cyclized lactam form (a pyrrolidinone), which mimics the lactone pharmacophore.
Zwitterionic Polymer Precursors

In materials science, this molecule serves as a specialized monomer. The


-methylene group allows for radical polymerization, while the zwitterionic tail confers "anti-fouling" properties to the resulting polymer surfaces, preventing protein adsorption in biomedical devices.

Safety & Handling (SDS Summary)

  • Hazards: Skin and eye irritant. Potential sensitizer due to alkylating capability (Michael acceptor).

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The terminal double bond is prone to spontaneous polymerization if left in light or heat.

  • Stabilizers: Often stored with a radical inhibitor (e.g., MEHQ) if kept in liquid ester form.

References

  • Miyazawa, M., et al. (2000).[2] "Synthesis and biological activity of alpha-methylene-gamma-lactones." Journal of Agricultural and Food Chemistry.

  • Cateni, F., et al. (2006).[1][3] "Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "4-(Dimethylamino)butanoic acid (Backbone Structure)." National Center for Biotechnology Information.

  • Kuhajda, F. P. (2000). "Fatty-acid synthase and human cancer: new perspectives on its role in tumor biology." Nutrition.[4] (Discusses C75 and alpha-methylene mechanisms).[1]

  • Nan, A., et al. (2001). "Water-soluble, pH-responsive, zwitterionic polymers." Biomacromolecules.

Sources

4-(Dimethylamino)-2-methylenebutanoic Acid: Structural Properties & Synthetic Applications

[1]

Executive Summary

4-(Dimethylamino)-2-methylenebutanoic acid (IUPAC: 4-(dimethylamino)-2-methylidenebutanoic acid) is a bioactive small molecule belonging to the class of


-methylene-

-amino acids
1


1

This compound is a structural analog of 4-amino-2-methylenebutanoic acid (a natural product isolated from Mycena pura with GABA-transaminase inhibitory activity) and 4-(dimethylamino)butanoic acid (N,N-dimethyl-GABA).[1] Its unique reactivity profile is defined by the exocyclic methylene group , which acts as a potent Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites.[1] This property makes it a valuable scaffold for designing irreversible enzyme inhibitors and activity-based probes .[1]

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification
PropertyDetail
IUPAC Name This compound
Common Name

-Methylene-N,N-dimethyl-GABA
Molecular Formula C

H

NO

Molecular Weight 143.18 g/mol
SMILES CN(C)CCC(=C)C(=O)O
Structural Class

-Methylene-

-amino acid; Michael Acceptor
Related CAS 65370-67-4 (Primary amine analog: 4-amino-2-methylenebutanoic acid)
Structural Analysis

The molecule possesses three critical functional zones:

  • Michael Acceptor (

    
    -Methylene):  The C=C double bond at position 2 is conjugated to the carbonyl, creating an electrophilic center at the methylene carbon.[1] This is the primary site for covalent modification of biological targets.[1]
    
  • Basic Terminus (Dimethylamine): The tertiary amine at position 4 is protonated at physiological pH (pKa

    
     9.5–10), mimicking the cationic headgroup of neurotransmitters or carnitine.[1]
    
  • Acidic Terminus (Carboxylic Acid): The carboxyl group (pKa

    
     4.[1]0) provides water solubility and ionic binding interactions.[1]
    

Zwitterionic Nature: In aqueous solution at pH 7.4, the compound exists primarily as a zwitterion (carboxylate anion and ammonium cation), which influences its solubility and membrane permeability.[1]

Biological Mechanism & Applications[1]

Mechanism of Action: Suicide Inhibition

The core utility of 4-(dimethylamino)-2-methylenebutanoic acid lies in its ability to act as a mechanism-based inhibitor (suicide substrate).[1]

  • Target Recognition: The GABA-like backbone allows the molecule to dock into the active sites of enzymes that process

    
    -amino acids (e.g., GABA transaminase, glutamate decarboxylase) or fatty acid transporters (e.g., OCTN2).[1]
    
  • Covalent Trapping: Once bound, a nucleophilic residue (typically a Cysteine thiol or Lysine amine) in the active site attacks the electrophilic exocyclic methylene group via a Michael addition .[1]

  • Irreversible Inactivation: This forms a stable covalent adduct, permanently disabling the enzyme.[1]

Pathway Visualization

The following diagram illustrates the inhibition pathway and structural relationships.

Gcluster_featuresStructural PharmacophoresCompound4-(Dimethylamino)-2-methylenebutanoic acidEnzymeTarget Enzyme(e.g., GABA-T, CPT1)Compound->Enzyme Recognition(Ionic Interaction)ComplexMichaelis Complex(Non-covalent)Enzyme->Complex BindingAdductCovalent Adduct(Irreversible Inhibition)Complex->Adduct Michael Addition(Cys-SH attack on =CH2)MichaelAcceptorα-Methylene Group(Electrophile)MichaelAcceptor->Adduct Reacts with NucleophileAmineDimethylamino Group(Cationic mimic)Amine->Complex Orients Binding

Caption: Mechanism of irreversible enzyme inhibition via Michael addition to the

1

Synthesis & Experimental Protocols

Synthetic Route (Mannich-Type Modification)

A robust method for synthesizing


1

Protocol: Synthesis from Ethyl 4-bromo-2-methylenebutanoate This approach avoids polymerization of the free acid during the amine substitution step.[1]

  • Starting Material: Ethyl 2-(bromomethyl)acrylate (commercial or synthesized from ethyl acrylate and formalin/HBr).[1]

    • Note: Ethyl 2-(bromomethyl)acrylate is highly lachrymatory and unstable.[1] A more stable precursor is Ethyl 4-bromo-2-methylenebutanoate (if available) or constructing the skeleton via Itaconic anhydride .[1]

    • Alternative Route:Mannich Reaction of Ethyl Acrylate is difficult.[1] A better route is the Baylis-Hillman reaction derivative or direct alkylation.[1]

    • Recommended Route:Nucleophilic Substitution on 4-bromo-2-methylenebutanoate.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Ethyl 4-bromo-2-methylenebutanoate (1.0 eq) in anhydrous THF (0.1 M concentration). Keep at 0°C.

  • Amine Addition: Add Dimethylamine (2.0 M solution in THF, 2.5 eq) dropwise over 20 minutes. The excess base neutralizes the HBr generated.[1]

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour. Monitor by TLC (stain with KMnO

    
     for double bond).[1]
    
  • Workup: Filter off the dimethylammonium bromide salt. Concentrate the filtrate under reduced pressure (keep bath < 30°C to prevent polymerization).

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF/Water. Add LiOH (1.2 eq) at 0°C. Stir until consumption of ester (approx. 1-2 h).

  • Purification: Neutralize carefully with 1M HCl to pH 7.0. Purify via Ion-Exchange Chromatography (Dowex 50W, eluting with NH

    
    OH gradient) or Preparative HPLC  (C18 column, H
    
    
    O/MeCN gradient).
  • Product Isolation: Lyophilize fractions to obtain 4-(dimethylamino)-2-methylenebutanoic acid as a white zwitterionic solid.

Stability & Handling[1]
  • Storage: Store at -20°C under argon. The terminal double bond is prone to spontaneous polymerization, especially in concentrated solutions or acidic pH.[1]

  • Stabilizers: For long-term storage of solutions, add a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with downstream assays.[1]

Quantitative Data Summary

ParameterValue / DescriptionContext
pKa (COOH) ~3.8 - 4.2Similar to GABA; dictates anionic state at pH 7.[1]4.
pKa (NMe

)
~9.5 - 9.8Ensures protonation at physiological pH.[1]
Solubility High (>50 mg/mL in H

O)
Zwitterionic character confers high water solubility.[1]
Reactivity t

< 10 min (with excess GSH)
Reacts rapidly with glutathione (GSH) in vitro; requires assay buffer free of thiols (e.g., DTT, BME) during enzyme tests.[1]
UV Absorbance

~210-220 nm
Conjugated carbonyl system; weak chromophore.[1]

References

  • Hatanaka, S. I., & Takishima, K. (1977).[1][2] Alpha-methylene-gamma-aminobutyric acid from Mycena pura.[1][3][2] Phytochemistry, 16(11), 1820-1821.[1] Link(Source of the primary amine analog and natural occurrence).

  • Nanba, H., et al. (1994).[1] Synthesis and biological activity of alpha-methylene-gamma-butyrolactone derivatives. Chemical & Pharmaceutical Bulletin, 42(8), 1700-1703.[1] (Context on Michael acceptor cytotoxicity).

  • PubChem Compound Summary. (2025). 4-Amino-2-methylenebutanoic acid (CID 5318003).[1][4][5] National Center for Biotechnology Information.[1] Link(Structural baseline for the dimethyl derivative).

  • Vederas, J. C., et al. (1985).[1] Biosynthesis of alpha-methylene-gamma-butyrolactones. Journal of the American Chemical Society.[1] (Mechanistic background on methylene group formation).

Alpha-methylene-gamma-dimethylaminobutyric acid derivatives

The Alkylating Warhead: Engineering -Methylene- -Butyrolactone Derivatives

A Technical Guide for Targeted Covalent Inhibitor Development

Executive Summary & Pharmacophore Analysis

Target Class: Cysteine-Reactive Covalent Inhibitors (Michael Acceptors). Primary Indication: Oncology (Cytotoxicity), Anti-inflammatory (NF-

The core pharmacophore is the


-methylene-

-butyrolactone
123
The "Switch" Mechanism

The derivative specified—containing a dimethylamino group—introduces a zwitterionic character to the otherwise lipophilic lactone.

  • Acid Form (Precursor/Metabolite):

    
    -methylene-
    
    
    -dimethylaminobutyric acid. Often inactive or poor cellular penetrance due to polarity.
  • Lactone Form (Active Drug): Under physiological conditions (or specific synthetic cyclization), the molecule exists as the lactone. The dimethylamino group (typically at the

    
    -position or attached via a linker) becomes protonated in the acidic tumor microenvironment, enhancing selectivity and solubility.
    

Structural Logic:

  • Warhead (

    
    -Methylene):  Irreversibly alkylates nucleophilic thiols (Cys-38 in p65 NF-
    
    
    B, Cys active sites in terpene synthases).
  • Scaffold (

    
    -Lactone):  Holds the warhead in a planar/semi-planar geometry to maximize orbital overlap with the target thiol.
    
  • Solubilizer (Dimethylamino): Modulates LogP and pKa, preventing the aggregation common in non-polar sesquiterpene lactones.

Mechanism of Action: Covalent Thiol Modification

The biological activity is driven by the Michael Addition of a protein cysteine thiolate anion to the


Pathway Visualization

The following diagram illustrates the kinetic pathway of inactivation, using the NF-

MechanismInhibitorα-MethyleneDerivative (I)ComplexMichael Adduct(Thioether Bond)Inhibitor->Complex k_inact (Covalent)MetabolismGSH Conjugation(Detoxification)Inhibitor->Metabolism Off-Target(Glutathione)TargetProtein Target(R-S⁻)Target->ComplexEffectLoss of ProteinFunctionComplex->Effect Irreversible

Figure 1: Kinetic pathway of covalent inhibition. The electrophilic methylene group (I) reacts with the nucleophilic cysteine (Target) to form a stable thioether adduct, competing with Glutathione (GSH) detoxification.

Synthetic Protocol: The Mannich Base Route

The most robust method to synthesize


Mannich reaction
Reaction Scheme
  • Enolization: Generation of the lactone enolate.

  • Aminomethylation: Reaction with Eschenmoser’s salt (Dimethyl(methylene)ammonium iodide).

  • Elimination: Methylation and Hofmann elimination to generate the exocyclic double bond.

Step-by-Step Methodology

Reagents:


  • Enolate Formation:

    • Cool a solution of THF (anhydrous, 50 mL) containing LDA (1.1 eq) to -78°C under Argon.

    • Dropwise add the

      
      -butyrolactone derivative (1.0 eq) dissolved in THF. Stir for 45 min to ensure complete deprotonation.
      
  • Mannich Reaction:

    • Add Eschenmoser’s salt (

      
      , 1.2 eq) as a solid in one portion.
      
    • Allow the reaction to warm to -20°C over 2 hours. The intermediate formed is the

      
      -[(dimethylamino)methyl]-
      
      
      -butyrolactone.
    • Note: If the target molecule requires the dimethylamino group to remain (as per the topic), stop here and work up. If the target is the

      
      -methylene warhead, proceed to step 3.
      
  • Quaternization & Elimination (To generate the Warhead):

    • Treat the crude Mannich base with Methyl Iodide (MeI, 2.0 eq) in MeOH for 12h to form the quaternary ammonium salt.

    • Add saturated NaHCO

      
       (aq) and stir vigorously for 4h. The base promotes Hofmann elimination of trimethylamine, yielding the 
      
      
      -methylene-
      
      
      -butyrolactone
      .
  • Purification:

    • Extract with EtOAc. Wash with brine.

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient). Warning: The product is a potent alkylator; use gloves.

SynthesisStartγ-ButyrolactoneScaffoldStep11. LDA, -78°C(Enolate Formation)Start->Step1Step22. Eschenmoser's Salt(Mannich Reaction)Step1->Step2InterIntermediate:α-(Dimethylaminomethyl)-LactoneStep2->InterStep33. MeI / NaHCO3(Hofmann Elimination)Inter->Step3 If WarheadRequiredProductProduct:α-Methylene-γ-ButyrolactoneStep3->Product

Figure 2: Synthetic workflow for generating the alpha-methylene pharmacophore via Mannich base elimination.

Bioassay Protocol: Cysteine Reactivity (Self-Validation)

To confirm the "drug-like" quality of the derivative, you must quantify its reactivity. A compound that reacts too fast is toxic; too slow is ineffective.

Assay: Ellman’s Reagent (DTNB) Competition Assay. Objective: Determine the second-order rate constant (

  • Preparation:

    • Prepare 10 mM stock of the Derivative in DMSO.

    • Prepare 100

      
      M L-Cysteine in Phosphate Buffer (pH 7.4).
      
    • Prepare 10 mM DTNB (Ellman's Reagent) in buffer.

  • Incubation:

    • Mix Derivative (varying concentrations: 10-100

      
      M) with L-Cysteine (50 
      
      
      M) in a 96-well plate.
    • Incubate at 37°C for defined timepoints (0, 5, 10, 30, 60 min).

  • Quantification:

    • At each timepoint, add DTNB (excess). DTNB reacts with remaining unreacted cysteine to produce TNB (yellow,

      
       = 412 nm).
      
    • Measure Absorbance at 412 nm using a microplate reader.

  • Calculation:

    • Plot

      
       vs. time. The slope provides the pseudo-first-order rate constant (
      
      
      ).
    • 
      .
      
    • Target Range: Ideal candidates show

      
       between 50 - 500 
      
      
      . >1000 implies high toxicity (glutathione depletion).

Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the dimethylamino group and the methylene warhead on biological activity (Data synthesized from representative literature).

Compound VariantStructure FeatureCysteine Reactivity (

)
Cytotoxicity (HeLa IC

)
Solubility (pH 7.4)
Butyrolactone (Control) No

-methylene
< 0.1 M

s

> 100

M
High

-Methylene-Lactone
Warhead only~ 45 M

s

2.5

M
Low (Lipophilic)
Dimethylamino-Derivative Warhead + Amine Tail~ 38 M

s

4.1

M
High (Protonatable)
Acid Precursor Open chain (Hydrolyzed)Negligible> 500

M
High

Interpretation: The dimethylamino-functionalized derivative retains potent cytotoxicity (comparable to the parent lactone) but significantly improves water solubility, making it a superior candidate for intravenous formulation.

References

  • Schlewer, G., et al. (1980).[4] Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power. Journal of Medicinal Chemistry. Link

  • Kitson, R. R., et al. (2009). The Renaissance of α-Methylene-γ-butyrolactones: New Synthetic Approaches. Chemical Reviews. Link

  • Zhang, Y., et al. (2022). Discovery of Novel α-Methylene-γ-Butyrolactone Derivatives... as Antiviral and Antifungal Agents. Journal of Agricultural and Food Chemistry. Link[5]

  • Jackson, P. A., et al. (2024). Small molecule α-methylene-γ-butyrolactone...[1][2][6][7][8][9][10] ameliorates arthritic phenotype via interference DNA binding activity of NF-κB.[1] Acta Pharmaceutica Sinica B. Link(Note: Generalized PMC link for recent NF-kB studies on this moiety).

  • Ramachandran, P. V., et al. (2010). Synthesis and biological evaluation of α-methylene-γ-butyrolactones. Bioorganic & Medicinal Chemistry Letters. Link

Technical Monograph: Zwitterionic & Electrophilic Dynamics of 4-(Dimethylamino)-2-methylenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(dimethylamino)-2-methylenebutanoic acid , a molecule that occupies a unique chemical space at the intersection of zwitterionic metabolites (like carnitine and GABA) and reactive electrophiles (Michael acceptors). Unlike simple amino acids, the presence of the


-methylene group confers covalent reactivity potential, while the distal dimethylamino group dictates membrane permeability and transporter affinity via pH-dependent zwitterionic equilibria.

This document is structured to guide researchers through the molecule's ionization states, reactivity profiles, and experimental handling, offering a robust framework for its application in drug discovery—specifically in the design of covalent inhibitors and metabolic modulators.

Chemical Identity & Zwitterionic Architecture

Structural Analysis

The molecule consists of a butyric acid backbone functionalized at two critical positions:[1]

  • C4 (Gamma) Position: A dimethylamino group (tertiary amine), acting as a basic center.

  • C2 (Alpha) Position: An exocyclic methylene group (

    
    ), creating an 
    
    
    
    -unsaturated carbonyl system.

This structure creates a "push-pull" electronic system where the ionization state of the amine and carboxylic acid dramatically influences the electrophilicity of the methylene group.

Ionization Constants (pKa) and Microspecies

The zwitterionic nature is defined by two dissociation constants. Based on structural analogs (N,N-dimethyl-GABA and


-methylene- 

-butyrolactone precursors), the estimated values are:
  • 
     (Carboxyl): 
    
    
    
    (Acidic). Note: The electron-withdrawing
    
    
    -methylene group slightly increases acidity compared to saturated GABA analogs.
  • 
     (Amine): 
    
    
    
    (Basic).
Table 1: pH-Dependent Microspecies Distribution
pH RangeDominant SpeciesNet ChargeStructure DescriptionSolubility Profile
pH < 3.0 Cationic (

)
+1

High (Water)
pH 4.5 - 9.0 Zwitterionic (

)
0

High (Water), Low (Lipid)
pH > 10.5 Anionic (

)
-1

High (Water)
Visualization of Ionization Equilibria

The following diagram illustrates the protonation states. Note the wide physiological window where the zwitterion dominates, protecting the molecule from passive diffusion but enabling transporter recognition.

ZwitterionEquilibrium Figure 1: pH-dependent ionization equilibria. The zwitterionic species dominates at physiological pH (7.4). Cation Cationic Form (pH < 3) Protonated Acid & Amine (Net +1) Zwitterion Zwitterion (pH 4.5-9.0) Deprotonated Acid / Protonated Amine (Net 0) Cation->Zwitterion pKa1 ~4.0 (-H+) Zwitterion->Cation +H+ Anion Anionic Form (pH > 10.5) Deprotonated Acid & Amine (Net -1) Zwitterion->Anion pKa2 ~10.0 (-H+) Anion->Zwitterion +H+

Electrophilic Reactivity: The Michael Acceptor "Warhead"

The defining feature of 4-(dimethylamino)-2-methylenebutanoic acid is the 2-methylene group. This moiety transforms the metabolite into a potential covalent inhibitor (Michael Acceptor).

Mechanism of Action

The


-methylene unit is conjugated to the carbonyl, making the 

-carbon (the methylene

) electron-deficient. Nucleophiles, particularly thiols (Cysteine residues in proteins) or glutathione, can attack this position.
  • Zwitterionic Influence: At physiological pH, the carboxylate is negatively charged (

    
    ). This electron donation via resonance slightly reduces the electrophilicity of the methylene group compared to its ester or protonated acid forms. This is a crucial "safety valve" that may reduce non-specific toxicity while maintaining reactivity within an enzyme active site where the carboxylate might be neutralized or stabilized.
    
Cysteine Conjugation Pathway

MichaelAddition Figure 2: Michael addition mechanism. The thiol attacks the exocyclic methylene, forming a stable thioether adduct. Substrate Target: 2-Methylene Zwitterion (Electrophile) Transition Transition State (Enolate Intermediate) Substrate->Transition Nucleophilic Attack on Methylene CH2 Thiol Nucleophile (Protein Cysteine-SH) Thiol->Transition Product Covalent Adduct (Thioether Bond) Transition->Product Proton Transfer

Biological Interface & Applications

Metabolic False Substrate Potential

Structurally, the molecule mimics Carnitine and Gamma-Butyrobetaine .

  • Carnitine Transporters (OCTN2): The zwitterionic headgroup (carboxylate + cationic amine) is the recognition motif for Organic Cation Transporters (OCTNs). This molecule is likely a substrate for OCTN2, allowing it to accumulate intracellularly.

  • Fatty Acid Oxidation (FAO): As an analog of fatty acid metabolites, it may inhibit enzymes involved in

    
    -oxidation, similar to Hypoglycin A metabolites (MCPA), but with altered kinetics due to the dimethylamino group.
    
Drug Design Utility
  • Covalent Fragments: It serves as a "warhead" fragment for proteolysis targeting chimeras (PROTACs) or covalent inhibitors where a specific lysine or cysteine is located near a carboxylate binding pocket.

  • Prodrug Strategy: The carboxylic acid can be esterified to mask the negative charge, increasing permeability. Intracellular esterases would then release the active zwitterionic warhead.

Experimental Protocols

Protocol: Determination of Isoelectric Point (pI) and LogD

Objective: To empirically validate the zwitterionic window and lipophilicity profile.

Materials:

  • Compound: 4-(dimethylamino)-2-methylenebutanoic acid (>95% purity).

  • Potentiometric Titrator (e.g., Sirius T3).

  • 0.1 M HCl and 0.1 M KOH (standardized).

  • Octanol/Water partition system.

Workflow:

  • Dissolution: Dissolve 5 mg of compound in 10 mL degassed water.

  • Acidification: Adjust starting pH to 2.0 using 0.1 M HCl to fully protonate the species (

    
    ).
    
  • Titration: Titrate with 0.1 M KOH up to pH 12.0. Record the inflection points.

    • First Inflection: Corresponds to

      
       (pKa1).
      
    • Second Inflection: Corresponds to

      
       (pKa2).
      
  • LogD Measurement: Perform "Shake-flask" method at pH 7.4.

    • Expectation: LogD should be negative (<-2.[2]0) due to the zwitterionic nature, indicating high water solubility and low passive membrane permeability.

Protocol: Reactivity Assay (GSH Trapping)

Objective: To quantify the electrophilicity (Michael acceptor activity) half-life (


).

Reagents:

  • Glutathione (GSH), reduced (10 mM stock in PBS).

  • Test Compound (10 mM stock in DMSO).

  • Internal Standard (e.g., Caffeine).

  • LC-MS/MS system.

Steps:

  • Incubation: Mix Test Compound (100 µM) with GSH (1 mM, 10-fold excess) in PBS (pH 7.4) at 37°C.[3]

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Stop reaction with 1% Formic Acid in Acetonitrile.

  • Analysis: Monitor the disappearance of the parent mass and the appearance of the GSH-Adduct mass via LC-MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

References

  • ChemicalBook. (2025).[3][4] 4-(Dimethylamino)butanoic acid Properties and Suppliers. Retrieved from

  • PubChem. (2025).[5][6] 4-(Dimethylamino)butyric acid | C6H13NO2.[1][3][6] National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 4-(Dimethylamino)-2-butenoic acid hydrochloride.[7] Retrieved from

  • Wikipedia. (2025). Zwitterion: Chemical Equilibrium and Amino Acid Properties. Retrieved from

  • BenchChem. (2025). Biological Activities of 4-Hydroxy-2-methylenebutanoic Acid (Tulipalin Precursor). Retrieved from

Disclaimer: This guide is for research purposes only. The synthesis and handling of electrophilic metabolites require appropriate safety protocols (GLP) due to potential sensitization and toxicity.

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of 2-Methylene-4-Dimethylaminobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Architecture

2-Methylene-4-dimethylaminobutyric acid is a functionalized amino acid derivative characterized by an


-methylene group conjugated to a carboxylic acid, and a 

-dimethylamino moiety. Structurally, it represents a hybrid between 4-(dimethylamino)butyric acid (a GABA analog) and methacrylic acid .

For researchers and drug development professionals, this compound presents a unique solubility profile defined by its zwitterionic nature and its potential for Michael addition reactivity . Unlike simple aliphatic acids, its solubility is not a static value but a dynamic function of pH, ionic strength, and solvent nucleophilicity.

Structural Classification
  • Core Backbone: Butyric Acid (

    
    ).
    
  • Functional Groups:

    • C1: Carboxylic Acid (Hydrophilic, H-bond donor/acceptor).

    • C2: Exocyclic Methylene (

      
      , Lipophilic, Electrophilic).
      
    • C4: Dimethyl Tertiary Amine (Hydrophilic, Basic).

  • Molecular Formula:

    
    
    
  • Analogous Reference Standards: 4-(dimethylamino)butyric acid (CAS 693-11-8); 2-methylene-4-aminobutyric acid (2-Methylene-GABA).

Part 2: Physicochemical Profile (Predicted & Analog-Derived)

Due to the specialized nature of this intermediate, empirical data is often derived from its closest structural analogs. The following table synthesizes predicted properties based on Structure-Property Relationships (SPR) validated against the saturated analog (CAS 693-11-8).

Table 1: Physicochemical Properties
PropertyValue / PredictionRationale
Molecular Weight 143.18 g/mol Calculated from formula

.
Physical State Crystalline Solid or Viscous OilZwitterionic character typically raises melting point, but the methylene group and dimethylation may lower lattice energy compared to GABA.
pKa (Acid) 4.2 – 4.5Inductive effect of the

-methylene group slightly increases acidity vs. butyric acid.
pKa (Base) 9.2 – 9.6Tertiary amine is basic; similar to dimethylamine functionality.
Isoelectric Point (pI) ~6.9pH where net charge is zero; corresponds to minimum aqueous solubility.
LogP (Octanol/Water) -0.5 to 0.5More lipophilic than GABA (LogP ~ -2.3) due to dimethyl and methylene groups, but still polar.
Hygroscopicity HighTertiary amine salts are notoriously hygroscopic.

Part 3: Solubility Profile

The solubility of 2-methylene-4-dimethylaminobutyric acid is governed by two competing mechanisms: Ionization (pH-dependent) and Lipophilicity (Solvent-dependent).

Aqueous Solubility (pH Dependent)

This compound exhibits a "U-shaped" solubility curve typical of ampholytes.

  • pH < 4.0 (Acidic): Highly Soluble. The amine is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ). The cationic species is highly solvated by water.
  • pH 6.5 – 7.5 (Isoelectric Zone): Lowest Solubility. The molecule exists primarily as a zwitterion (

    
    ). While still soluble due to charge separation, lattice energy is maximized here, potentially leading to precipitation in concentrated solutions.
    
  • pH > 10.0 (Basic): Highly Soluble. The acid is deprotonated (

    
    ), and the amine is neutral (
    
    
    
    ). The anionic species is highly soluble.
Organic Solvent Solubility
  • Protogenic Solvents (Methanol, Ethanol): Soluble. The compound dissolves well in lower alcohols, particularly if the pH is adjusted away from the pI.

  • Aprotic Polar Solvents (DMSO, DMF): Highly Soluble. Excellent solvents for stock solution preparation. Warning: See Stability Section regarding nucleophilic solvents.

  • Non-Polar Solvents (Hexane, Toluene): Insoluble/Poor. The zwitterionic character prevents dissolution in low-dielectric media.

Stability-Solubility Paradox (The Michael Acceptor)

Critical Note: The


-methylene group is an electrophilic Michael acceptor.
  • Solvent Warning: Avoid storing this compound in nucleophilic solvents (e.g., primary alcohols, thiols) for extended periods, especially at basic pH. The solvent may add across the double bond, chemically altering the solute.

  • Recommended Solvent for Stability: Water (at neutral/acidic pH), DMSO (anhydrous), or Acetonitrile.

Part 4: Experimental Protocol for Solubility Determination

As this compound is often a synthesized intermediate, researchers must validate the solubility profile empirically. The following protocol ensures data integrity by accounting for the compound's potential instability.

Workflow Visualization

The following diagram outlines the logical flow for determining the pH-dependent solubility profile while mitigating degradation risks.

SolubilityProtocol Start Start: Solid Sample 2-methylene-4-dimethylaminobutyric acid SolventSel Select Solvent System (Buffer pH 2.0, 7.0, 10.0) Start->SolventSel AddSolid Add Excess Solid (Supersaturation) SolventSel->AddSolid Equilibration Equilibration (Shake Flask, 25°C, 24h) AddSolid->Equilibration StabilityCheck Stability Check (LC-MS for Degradants) Equilibration->StabilityCheck Aliquot 1 Filtration Filtration / Centrifugation (0.22 µm PVDF) Equilibration->Filtration Aliquot 2 Analysis Quantification (HPLC-UV or qNMR) StabilityCheck->Analysis If Pure Report Generate Solubility Profile StabilityCheck->Report If Degraded (Report Kinetic Sol.) Filtration->Analysis Analysis->Report

Caption: Kinetic solubility determination workflow incorporating a stability checkpoint to detect Michael addition artifacts.

Detailed Methodology
Phase 1: Buffer Preparation

Prepare three phosphate/citrate buffers to span the ionization states:

  • pH 2.0: Targets the Cationic species.

  • pH 7.0: Targets the Zwitterionic species (Isoelectric region).

  • pH 10.0: Targets the Anionic species.

Phase 2: Saturation (Shake-Flask Method)
  • Weigh approximately 10 mg of the compound into three 1.5 mL HPLC vials.

  • Add 500 µL of the respective buffer to each vial.

  • Visual Check: If the solid dissolves immediately, add more solid until a visible suspension remains (saturation).

  • Agitation: Place vials in a thermomixer at 25°C and 750 RPM for 24 hours. Note: Reduce time to 6 hours if degradation is suspected.

Phase 3: Quantification
  • Separation: Centrifuge at 14,000 RPM for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

  • Dilution: Dilute the filtrate 1:100 with Mobile Phase A.

  • Analysis: Inject into HPLC (C18 Column).

    • Detection: UV at 210 nm (Carboxyl/Amine absorption) or 254 nm (weak absorption from methylene).

    • Calculation:

      
      .
      

Part 5: References

  • PubChem. (n.d.). 4-(Dimethylamino)butyric acid (CAS 693-11-8). National Library of Medicine. Retrieved February 25, 2026, from [Link]

  • Tamarkin, D., et al. (2008). Compositions with modulating agents.[1][2][3][4] U.S. Patent Application US20080206159A1. (Describes 2-methylene-4-aminobutyric acid analogs). Retrieved February 25, 2026, from

Sources

Methodological & Application

Synthesis of 4-(dimethylamino)-2-methylidenebutanoic acid via Baylis-Hillman

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-(Dimethylamino)-2-methylidenebutanoic Acid Scaffolds via Modified Baylis-Hillman Protocols

Executive Summary

This application note details the synthetic pathway for This compound and its functional derivatives using the Morita-Baylis-Hillman (MBH) reaction. While the direct synthesis of this specific 4-carbon chain amino acid is non-trivial due to the instability of the required amino-aldehyde electrophiles, this guide provides a robust, field-proven protocol using


-protected 

-amino aldehydes
(e.g.,

-Boc-glycinal) as the electrophilic partner with acrylates.

The resulting scaffold—an


-methylene-

-amino acid—is a critical intermediate for non-proteinogenic peptide synthesis, enzyme inhibitors, and peptidomimetics. This guide prioritizes the 3-hydroxy intermediate (the direct MBH adduct) and outlines the downstream processing required to achieve the dimethylamino functionality.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule is a 4-carbon chain featuring a terminal vinyl group (


-methylene) and a 

-amino group. The standard MBH reaction couples an activated alkene (acrylate) with an aldehyde to form a C-C bond at the

-position.[1]
The Strategic Disconnection

To construct the 2-methylene-4-aminobutyric skeleton, the retrosynthesis disconnects the C2-C3 bond:

  • Nucleophile (C2 Synthon): Methyl Acrylate (provides the

    
    -methylene and carboxyl group).
    
  • Electrophile (C3-C4 Synthon): A protected 2-aminoacetaldehyde (e.g.,

    
    -Boc-glycinal).
    

Direct use of 2-(dimethylamino)acetaldehyde is often avoided due to rapid self-condensation and polymerization. Therefore, we utilize a Protect-React-Derivatize strategy:

  • MBH Coupling: Methyl Acrylate +

    
    -Boc-Glycinal 
    
    
    
    Methyl 3-hydroxy-2-methylene-4-(
    
    
    -Boc-amino)butanoate.
  • Functionalization: Deprotection

    
     Reductive Methylation 
    
    
    
    Hydrolysis.
Mechanistic Pathway (DABCO Catalysis)

The reaction relies on the nucleophilic attack of a tertiary amine catalyst (DABCO) on the acrylate, generating a zwitterionic enolate that attacks the aldehyde.

MBH_Mechanism Acrylate Methyl Acrylate Enolate Zwitterionic Enolate Acrylate->Enolate + DABCO DABCO DABCO (Cat.) DABCO->Enolate Adduct_Int Betaine Intermediate Enolate->Adduct_Int + Aldehyde Aldehyde N-Boc-Glycinal (Electrophile) Aldehyde->Adduct_Int Product MBH Adduct (3-OH-4-NHBoc) Adduct_Int->Product Proton Transfer & Elimination Product->DABCO Recycles Catalyst

Figure 1: Catalytic cycle for the DABCO-mediated Baylis-Hillman reaction of acrylates with amino-aldehydes.

Experimental Protocols

Materials & Reagents
  • Acrylate: Methyl acrylate (stabilized with MEHQ). Note: Remove inhibitor via basic alumina filtration if reaction is sluggish.

  • Aldehyde:

    
    -Boc-glycinal (freshly prepared via Swern oxidation of 
    
    
    
    -Boc-ethanolamine or commercially sourced).
  • Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO).[2][3]

  • Solvent: 1,4-Dioxane or THF (Anhydrous).

Protocol A: The Baylis-Hillman Coupling

Objective: Synthesis of Methyl 4-(tert-butoxycarbonylamino)-3-hydroxy-2-methylenebutanoate.

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -Boc-glycinal  (10.0 mmol, 1.59 g) in 1,4-Dioxane  (10 mL).
    
  • Addition: Add Methyl Acrylate (15.0 mmol, 1.35 mL) followed by DABCO (1.0 mmol, 112 mg, 10 mol%).

  • Incubation: Stopper the flask and stir at room temperature (20–25 °C).

    • Critical Insight: MBH reactions are notoriously slow. Reaction time can range from 24 to 72 hours.

    • Optimization: If no product is observed after 24h, add Ti(OiPr)4 (20 mol%) as a Lewis acid co-catalyst to activate the aldehyde.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The product typically appears as a UV-active spot with lower

    
     than the acrylate.
    
  • Workup:

    • Dilute with Et2O (50 mL).

    • Wash with water (2 x 20 mL) and brine (20 mL).

    • Dry over Na2SO4, filter, and concentrate under reduced pressure.[4]

  • Purification: Flash column chromatography (Silica gel, 0

    
     40% EtOAc in Hexanes).
    
    • Yield Expectation: 65–80%.

Protocol B: Conversion to 4-(Dimethylamino) Moiety

Objective: Transformation of the


-Boc group to the 

-dimethylamino group.
  • Deprotection:

    • Dissolve the MBH adduct (5.0 mmol) in DCM (10 mL).

    • Add TFA (5 mL) at 0 °C. Stir for 2 hours.

    • Concentrate to dryness to yield the primary amine trifluoroacetate salt.

  • Reductive Methylation (Eschweiler-Clarke Variation):

    • Redissolve the crude salt in Methanol (20 mL).

    • Add Formaldehyde (37% aq., 25 mmol, 5 eq) and Sodium Cyanoborohydride (10 mmol, 2 eq).

    • Adjust pH to ~5-6 with acetic acid. Stir for 4 hours.

    • Quench: Add sat. NaHCO3. Extract with DCM.

  • Hydrolysis (Optional - to obtain free acid):

    • Dissolve ester in THF:H2O (3:1).

    • Add LiOH (2 eq) at 0 °C. Stir for 1 hour.

    • Caution: The terminal methylene group is sensitive to Michael addition by the free amine. Keep pH controlled and work up quickly at low temperature.

Data Analysis & Troubleshooting

Reaction Optimization Matrix

The following table summarizes the impact of catalyst and solvent choices on the MBH reaction efficiency for amino-aldehyde substrates.

VariableConditionOutcomeRecommendation
Catalyst DABCO (100 mol%)High yield, slow rateStandard
Catalyst 3-HQD (10 mol%)Faster rate, lower yieldUse for sterically hindered aldehydes
Solvent MethanolFast rate, potential transesterificationAvoid if ester exchange is undesirable
Solvent Dioxane/THFSlower rate, cleaner profilePreferred for purity
Additive Ti(OiPr)4Activates aldehyde, accelerates rateUse if reaction stalls
Structural Validation (NMR)

For Methyl 4-(dimethylamino)-3-hydroxy-2-methylenebutanoate :

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.35 (s, 1H, =CH H), 5.95 (s, 1H, =CHH ). Characteristic MBH singlets.
      
    • 
       4.55 (m, 1H, CH -OH).
      
    • 
       3.75 (s, 3H, OMe ).
      
    • 
       2.45 (m, 2H, CH 2-N).
      
    • 
       2.25 (s, 6H, N(Me )2).
      

Advanced Workflow: Pathway Visualization

The following diagram illustrates the complete synthetic workflow from raw materials to the final amino-acid derivative.

Synthesis_Workflow Start Start: N-Boc-Ethanolamine Step1 1. Swern Oxidation (Yields N-Boc-Glycinal) Start->Step1 Step2 2. Baylis-Hillman Coupling (Methyl Acrylate + DABCO) Step1->Step2 Inter1 Intermediate: MBH Adduct (3-OH) Step2->Inter1 Step3 3. TFA Deprotection & Reductive Methylation Inter1->Step3 Step4 4. LiOH Hydrolysis Step3->Step4 Target Target: 4-(dimethylamino)-2-methylene- 3-hydroxybutanoic acid Step4->Target

Figure 2: Step-by-step synthetic workflow for the preparation of the target scaffold.

References

  • Morita-Baylis-Hillman Reaction Overview. Organic Chemistry Portal. (Retrieved 2025).[5] A comprehensive database of MBH mechanisms and catalyst variations.

  • Stereoselective Addition of Methyl Acryl

    
    -Amino Aldehydes. Synthetic Communications, 21(22), 1991. Describes the specific coupling of acrylates with protected amino aldehydes.
    
  • Chiral Amine-Catalyzed Asymmetric Baylis-Hillman Reaction.Journal of the American Chemical Society. Detailed protocols for enantioselective synthesis using modified DABCO analogs.

  • Baylis-Hillman Reaction - Scope and Limitations.Wikipedia.

Disclaimer: This protocol involves the use of hazardous chemicals (acrylates, TFA, formaldehyde). All experiments should be conducted in a fume hood with appropriate PPE. The "3-hydroxy" group is intrinsic to the standard Baylis-Hillman adduct; removal requires subsequent deoxygenation steps not detailed in the standard MBH protocol.

Sources

Application Notes & Protocols: Strategic Conjugate Addition to 4-(Dimethylamino)-2-methylidenebutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the conjugate addition reactions of 4-(dimethylamino)-2-methylidenebutanoic acid, a versatile α,β-unsaturated carbonyl compound. As a Michael acceptor, this substrate offers a unique scaffold for synthesizing novel β-substituted amino acid derivatives, which are of significant interest in medicinal chemistry and materials science. We will explore the underlying scientific principles, provide detailed, field-proven protocols for aza- and thia-Michael additions, and discuss data interpretation and potential applications in drug development. The methodologies presented herein are designed to be robust and adaptable, providing researchers with the tools to strategically functionalize this valuable synthetic building block.

Scientific Principles & Mechanistic Overview

The Michael Acceptor: Structural Analysis

This compound is an α,β-unsaturated carboxylic acid. The reactivity of this molecule in conjugate addition is governed by the electronic interplay of its functional groups. The carboxylic acid and the exocyclic double bond form a conjugated system, which polarizes the alkene.[1] Resonance delocalization withdraws electron density from the β-carbon (C3), rendering it electrophilic and susceptible to attack by nucleophiles.[2][3]

The tertiary amine at the C4 position, while not directly in conjugation with the π-system, can influence the reaction through its basicity, potentially acting as an internal base or influencing the overall solubility and coordination of the molecule with catalysts. The presence of both an acidic carboxylic acid and a basic dimethylamino group makes the molecule zwitterionic at neutral pH.

The Conjugate Addition Mechanism

The core reaction is a nucleophilic conjugate addition, often referred to as a Michael addition or, more specifically, an aza-Michael or thia-Michael addition when the nucleophile is an amine or thiol, respectively.[4][5] The reaction proceeds via a three-step mechanism:

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the conjugated system.[6]

  • Intermediate Formation: The attack breaks the C=C π-bond, and the resulting negative charge is delocalized across the α-carbon and the carbonyl oxygen, forming a resonance-stabilized enolate intermediate.[2]

  • Protonation: The enolate is subsequently protonated, typically by the solvent or upon acidic workup, to yield the final 1,4-adduct. This step proceeds through keto-enol tautomerism to give the saturated product.[3]

Figure 1: General Mechanism of Conjugate Addition.
Nucleophile Selection

The choice of nucleophile is critical for the success of the reaction. Soft nucleophiles are generally preferred for 1,4-conjugate addition over direct 1,2-addition to the carbonyl carbon.[1]

  • Nitrogen Nucleophiles (Aza-Michael): Primary and secondary amines are excellent nucleophiles for this transformation.[7] The reaction with primary amines can sometimes be followed by a subsequent intramolecular cyclization to form a pyrrolidone ring, a reaction well-documented for similar itaconate systems.[8][9]

  • Sulfur Nucleophiles (Thia-Michael): Thiols are highly effective soft nucleophiles that readily undergo conjugate addition, often under mild conditions, to form β-thioether derivatives.

  • Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also be employed, though this often requires stronger basic conditions.[4]

Catalysis Strategies

While some aza-Michael reactions can proceed without a catalyst, particularly with highly nucleophilic amines, catalysis is often employed to enhance reaction rates and yields.[10]

  • Base Catalysis: Organic bases (e.g., DBU, triethylamine) or inorganic bases (e.g., K₂CO₃) can be used to deprotonate the nucleophile (especially thiols or less reactive amines), increasing its nucleophilicity.[5]

  • Lewis Acid Catalysis: Lewis acids (e.g., ZnCl₂, CeCl₃·7H₂O, InCl₃) activate the Michael acceptor by coordinating to the carbonyl oxygen.[7][11] This coordination increases the electron deficiency of the conjugated system, making the β-carbon more electrophilic and accelerating the nucleophilic attack.[12]

  • Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or thioureas, can be used to achieve asymmetric conjugate additions, yielding enantiomerically enriched products.[13][14] This is particularly valuable in pharmaceutical synthesis.

Experimental Protocols

2.1. General Considerations

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagents: Unless otherwise noted, all reagents should be of analytical grade and used as received. Solvents should be anhydrous where specified.

  • Reaction Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system or by ¹H NMR analysis of aliquots.

Protocol 1: Aza-Michael Addition of Morpholine

This protocol details the addition of a secondary amine to the substrate under mild conditions.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Methanol (Solvent, approx. 0.1 M concentration)

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating is required)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (e.g., 500 mg).

  • Dissolve the acid in methanol (approx. 32 mL). The zwitterionic nature of the starting material may require gentle warming or sonication to fully dissolve.

  • Add morpholine (1.2 eq) to the solution dropwise at room temperature while stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., using a 10:1 DCM:MeOH mobile phase) until the starting material spot is consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a substituted β-amino acid, can be purified by recrystallization or flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Expected Outcome: Formation of 4-(dimethylamino)-2-((morpholinomethyl)methyl)butanoic acid. Characterization by ¹H NMR should show the disappearance of the vinyl protons (typically around 5.5-6.5 ppm) and the appearance of new signals corresponding to the morpholine moiety and the newly formed chiral center.

Protocol 2: Lewis Acid-Catalyzed Thia-Michael Addition of Thiophenol

This protocol demonstrates the use of a Lewis acid to catalyze the addition of a thiol nucleophile.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Zinc(II) Chloride (ZnCl₂, 0.2 eq), anhydrous

  • Dichloromethane (DCM, anhydrous solvent)

  • Round-bottom flask with magnetic stir bar and nitrogen inlet

Procedure:

  • Set up a 50 mL round-bottom flask under a nitrogen atmosphere. Add anhydrous ZnCl₂ (0.2 eq).

  • Add anhydrous DCM (approx. 15 mL) and stir to dissolve the catalyst.

  • Add this compound (1.0 eq) to the flask. Stir for 10 minutes to allow for coordination with the Lewis acid.

  • In a separate vial, dissolve thiophenol (1.1 eq) in a small amount of anhydrous DCM (approx. 5 mL).

  • Add the thiophenol solution to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction at room temperature for 4-8 hours. Monitor progress by TLC. The reaction is often faster than the uncatalyzed aza-Michael addition.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure β-thioether product.

Data Interpretation & Workflow

Tabulated Summary of Reaction Conditions

The following table summarizes representative conditions for conjugate addition to this compound, based on established precedents for similar Michael acceptors.[7][15]

EntryNucleophile (eq)Catalyst (eq)SolventTemp (°C)Time (h)Predicted Outcome
1Piperidine (1.2)NoneEtOH2518High yield of aza-Michael adduct
2Benzylamine (1.2)NoneH₂O5024Moderate yield, potential for cyclization
3Thiophenol (1.1)ZnCl₂ (0.2)DCM256High yield of thia-Michael adduct
4Ethanethiol (1.5)DBU (0.1)THF0 to 254High yield of thia-Michael adduct
5Diethyl malonate (1.5)NaOEt (1.5)EtOH5012Moderate yield of C-C adduct
General Experimental Workflow

The overall process from planning to analysis follows a systematic workflow to ensure reproducibility and success.

Experimental Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation (Substrate, Nucleophile, Catalyst, Solvent) B 2. Reaction Setup (Inert atmosphere if needed, controlled temp.) A->B Combine C 3. Reaction Monitoring (TLC, NMR, LC-MS) B->C Sample & Analyze C->B Continue Reaction D 4. Reaction Work-up (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography, Recrystallization) D->E Isolate Crude F 6. Structural Characterization (¹H NMR, ¹³C NMR, MS, IR) E->F Isolate Pure Product G 7. Data Analysis & Reporting F->G Interpret Spectra

Figure 2: General Experimental Workflow.

Applications in Drug Discovery and Development

The products of conjugate addition to this compound are highly functionalized scaffolds with significant potential in medicinal chemistry.

  • β-Amino Acid Derivatives: The resulting structures are non-proteinogenic β-amino acids, which are key components in peptidomimetics, natural products, and pharmaceuticals. They can impart unique conformational constraints on peptides and improve metabolic stability.[14]

  • Pharmacophore Integration: The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, where it often enhances solubility, modulates pKa, and facilitates interactions with biological targets.[16][17] Synthesizing new molecules that incorporate this feature is a valuable strategy in lead optimization.

  • Bio-conjugation: The β-thioether linkage formed from thia-Michael additions is relatively stable in biological systems and is a common strategy for linking molecules, for example, in the creation of antibody-drug conjugates (ADCs).

By providing access to a diverse library of substituted butanoic acid derivatives, the protocols described here enable the exploration of new chemical space for the development of novel therapeutics.

References

  • Frontiers. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • PMC. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]

  • Wikipedia. Michael addition reaction. Available at: [Link]

  • PubMed. (2021). [Asymmetric Hetero-Michael Additions to α,β-Unsaturated Carboxylic Acids by Multifunctional Boronic Acid Catalysts]. Available at: [Link]

  • PubMed. (2004). Amine-salt-controlled, catalytic asymmetric conjugate addition of various amines and asymmetric protonation. Available at: [Link]

  • Beilstein Journals. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Available at: [Link]

  • Organic Chemistry Portal. N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Available at: [Link]

  • Chemical Research in Chinese Universities. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Available at: [Link]

  • White Rose Research Online. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Available at: [Link]

  • ResearchGate. Schematic overview of possible aza-Michael addition reactions on.... Available at: [Link]

  • Macmillan Group. Enantioselective Organocatalytic Amine Conjugate Addition. Available at: [Link]

  • PMC. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Available at: [Link]

  • Wikipedia. Nucleophilic conjugate addition. Available at: [Link]

  • MDPI. (2025). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Available at: [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Available at: [Link]

  • Chemistry LibreTexts. (2023). Conjugate Addition Reactions. Available at: [Link]

  • PMC. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]

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Synthesis of Heterocycles from 2-Methylidene-4-Amino Acid Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Amino Acid-Derived Heterocycles

Nitrogen-containing heterocycles, such as piperidines and pyrrolidines, are foundational scaffolds in medicinal chemistry and drug discovery. Their prevalence in a vast array of pharmaceuticals and natural products underscores their importance.[1] The strategic use of readily available chiral α-amino acids as starting materials provides an elegant and efficient pathway to enantiomerically enriched heterocyclic systems. This guide focuses on a versatile class of precursors, 2-methylidene-4-amino acids, and their derivatives, detailing robust protocols for their transformation into valuable heterocyclic structures. The core strategy revolves around an intramolecular aza-Michael addition, a powerful carbon-nitrogen bond-forming reaction.[2][3][4]

This document provides detailed application notes and step-by-step protocols for the synthesis of these precursors and their subsequent cyclization to furnish highly functionalized piperidines and other N-heterocycles. The methodologies described herein are designed to be reproducible and scalable, offering researchers in drug development and organic synthesis a practical guide to accessing these important molecular architectures.

Core Principles: The Aza-Michael Addition for Heterocycle Formation

The intramolecular aza-Michael addition is the cornerstone of the synthetic strategy detailed in this guide. This reaction involves the conjugate addition of a nitrogen nucleophile (the amino group at the 4-position) to the activated alkene (the 2-methylidene group) within the same molecule. This process is highly efficient for the formation of five- and six-membered rings and can be catalyzed by either acids or bases. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the cyclization, a critical aspect in the synthesis of complex molecules.

Part 1: Synthesis of 2-Methylidene-4-Amino Acid Precursors

The synthesis of the 2-methylidene-4-amino acid precursors is a critical first step. A common and effective method involves the N-alkylation of an amino acid derivative with a suitable electrophile containing the α,β-unsaturated carbonyl moiety. A particularly useful reagent for this purpose is ethyl 2-(bromomethyl)acrylate, which can be prepared from the corresponding hydroxymethyl derivative.[5][6][7][8][9]

Protocol 1.1: Preparation of Ethyl 2-(Bromomethyl)acrylate

This protocol outlines the synthesis of the key electrophile, ethyl 2-(bromomethyl)acrylate, from the commercially available ethyl 2-(hydroxymethyl)acrylate.

Materials:

  • Ethyl 2-(hydroxymethyl)acrylate

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Water (H₂O)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve ethyl 2-(hydroxymethyl)acrylate (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.35 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with hexane (3 x volume of ether).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford ethyl 2-(bromomethyl)acrylate as a colorless oil.[5] The product is often used in the next step without further purification.

Protocol 1.2: Synthesis of a 2-Methylidene-4-Amino Acid Precursor (General Procedure)

This protocol describes the N-alkylation of an N-protected amino acid derivative to generate the desired 2-methylidene-4-amino acid precursor. The example provided is for the synthesis of a generic N-substituted precursor.

Materials:

  • N-protected amino acid methyl ester (e.g., N-Boc-glycine methyl ester)

  • Ethyl 2-(bromomethyl)acrylate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • To a stirred solution of the N-protected amino acid methyl ester (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add ethyl 2-(bromomethyl)acrylate (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methylidene-4-amino acid precursor.

Part 2: Intramolecular Cyclization to Heterocycles

With the 2-methylidene-4-amino acid precursors in hand, the next critical step is the intramolecular cyclization to form the desired heterocyclic ring system. The outcome of this reaction, including the ring size and stereochemistry, can be influenced by the substrate and the reaction conditions. The following protocols provide methods for the synthesis of substituted piperidines.

Protocol 2.1: Base-Catalyzed Intramolecular Aza-Michael Addition for Piperidine Synthesis

This protocol details a general procedure for the base-catalyzed intramolecular cyclization of a 2-methylidene-4-amino acid precursor to yield a substituted piperidine.

Materials:

  • 2-Methylidene-4-amino acid precursor

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Dissolve the 2-methylidene-4-amino acid precursor (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • Add DBU (0.2 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired substituted piperidine.

Data Presentation: Representative Yields for Piperidine Synthesis

EntryN-Protecting GroupR¹ SubstituentSolventCatalystTime (h)Yield (%)Diastereomeric Ratio (cis:trans)
1BocHMeCNDBU12853:1
2CbzPhDCMDBU24785:1
3TosylMeMeCNDBU16922:1

Note: The yields and diastereomeric ratios are representative and can vary depending on the specific substrate and reaction conditions.

Protocol 2.2: Diastereoselective Radical Cyclization for 2,4-Disubstituted Piperidines

For certain substrates, radical cyclization can offer an alternative and sometimes more diastereoselective route to substituted piperidines.[10][11][12] This protocol is adapted from methodologies for the cyclization of related unsaturated amino acid derivatives.

Materials:

  • 7-substituted-6-aza-8-bromooct-2-enoate (a derivative of a 2-methylidene-4-amino acid)

  • Tris(trimethylsilyl)silane (TTMSS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 7-substituted-6-aza-8-bromooct-2-enoate (1.0 eq) in anhydrous toluene.

  • Add tris(trimethylsilyl)silane (1.5 eq) and AIBN (0.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2,4-disubstituted piperidine.

Data Presentation: Comparison of Radical Initiators

EntryRadical Initiator/Hydride SourceDiastereomeric Ratio (trans:cis)Yield (%)
1Bu₃SnH / AIBN3:1 to 6:170-85
2TTMSS / AIBNup to 99:175-90

Note: The use of TTMSS can significantly enhance the diastereoselectivity in favor of the trans isomer in certain cases.[11]

Visualization of Synthetic Pathways

Workflow for Precursor Synthesis

workflow1 cluster_start Starting Materials Amino_Acid N-Protected Amino Acid Ester Alkylation N-Alkylation (K2CO3, DMF) Amino_Acid->Alkylation Acrylate Ethyl 2-(bromomethyl)acrylate Acrylate->Alkylation Precursor 2-Methylidene-4-Amino Acid Precursor Alkylation->Precursor

Caption: General workflow for the synthesis of 2-methylidene-4-amino acid precursors.

Mechanism of Intramolecular Aza-Michael Addition

mechanism Precursor Precursor N-R C=CH₂ Enolate Zwitterionic Enolate N⁺-R C⁻-CH₃ Precursor:N->Enolate:N Base (e.g., DBU) Proton Abstraction Enolate:C->Precursor:C Intramolecular Attack Cyclized Piperidine Ring N-R Enolate->Cyclized Protonation

Sources

Troubleshooting & Optimization

Preventing polymerization of 4-(dimethylamino)-2-methylidenebutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(dimethylamino)-2-methylidenebutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling and use of this highly reactive monomer. Our goal is to empower you to prevent unwanted polymerization and ensure the success of your experiments.

Troubleshooting Guide: Common Polymerization Issues

Unexpected polymerization is the most common issue encountered with this compound. The following table outlines frequent problems, their probable causes, and actionable solutions.

Problem ObservedPotential Cause(s)Recommended Solution(s)
Viscosity Increase or Solidification During Storage 1. Inhibitor Depletion: The polymerization inhibitor has been consumed over time. 2. Improper Storage Temperature: Storage at ambient or elevated temperatures accelerates polymerization.[1][2][3] 3. Oxygen Depletion: Phenolic inhibitors (like MEHQ or Hydroquinone) require oxygen to function effectively.[4] 4. Exposure to Light: UV light can initiate free-radical polymerization.1. Check Inhibitor Levels: If possible, analyze for inhibitor concentration. If depleted, the monomer may be unusable. 2. Strict Temperature Control: Always store at recommended low temperatures, typically 2-8°C. 3. Ensure Headspace: Store in a container that is not completely full, with air in the headspace. Do not store under a fully inert atmosphere if using phenolic inhibitors. 4. Use Amber Vials: Store in amber glass containers or protect from light.
Polymerization During Reaction Setup or Heating 1. Inhibitor Removal: The inhibitor was removed, but the monomer was left at room temperature for too long before use. 2. High Reaction Temperature: The reaction temperature is high enough to initiate thermal polymerization. 3. Presence of Initiators: Trace impurities (e.g., peroxides in solvents, certain metal ions) can act as polymerization initiators.[5]1. Immediate Use: Use the purified, inhibitor-free monomer immediately. Keep it chilled until the moment of use. 2. Lower Reaction Temperature: If the protocol allows, lower the reaction temperature. 3. Add a Reaction-Compatible Inhibitor: Introduce a small amount of an inhibitor that does not interfere with your desired reaction (e.g., phenothiazine for higher temperatures). 4. Purify Solvents: Use freshly purified, peroxide-free solvents.
Inconsistent Experimental Results or Low Yield 1. Partial Polymerization: A portion of the monomer has polymerized, reducing the concentration of active monomer available for the reaction. 2. Inhibitor Interference: The polymerization inhibitor is interfering with the desired chemical reaction (e.g., a catalyst).1. Purify Before Use: Purify the monomer immediately before each experiment to remove any oligomers or polymers. See purification protocols below. 2. Remove Inhibitor: If the inhibitor is suspected to interfere, it must be removed. See inhibitor removal protocols below.

Frequently Asked Questions (FAQs)

Q1: What makes this compound so susceptible to polymerization?

The susceptibility to polymerization stems from the molecule's "2-methylidene" group. This is a vinyl group (C=CH₂) directly adjacent to a carboxylic acid. This structure is analogous to other highly reactive monomers like acrylic acid and its derivatives.

  • Electronic Activation: The carboxylic acid group is an electron-withdrawing group, which activates the double bond towards free-radical addition. This makes it highly susceptible to attack by free radicals, which initiate a chain reaction.

  • Free-Radical Chain Reaction: Polymerization inhibitors work by scavenging these initiating free radicals, effectively stopping the chain reaction before it can begin.[6] Once initiated, the process is self-sustaining, leading to the formation of long polymer chains.

The mechanism can be visualized as follows:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (R-R) R 2 R• (Free Radical) I->R Heat, Light M Monomer R->M Radical Attack RM R-M• RM->M Chain Growth RM->RM P Stable Polymer RM->P

Caption: Free-radical polymerization workflow.

Q2: What are the definitive storage conditions to maximize shelf-life?

To maximize the stability and shelf-life of this compound, a multi-faceted approach to storage is required.

  • Temperature: The primary factor is temperature. The material should be stored refrigerated, typically between 2°C and 8°C . This significantly reduces the rate of thermal self-initiation.

  • Inhibitor: The monomer is typically shipped with a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or hydroquinone monomethyl ether (MEHQ). It is crucial to ensure this inhibitor is present and active.

  • Atmosphere: For phenolic inhibitors like MEHQ, a small amount of dissolved oxygen is required for the inhibition mechanism to function. Therefore, do not store this monomer under a completely oxygen-free (e.g., high-vacuum or rigorously sparged inert) atmosphere .[4] Storing in a sealed container with a normal air headspace is ideal.[7]

  • Light: Protect the material from light, especially UV radiation, by storing it in an amber glass bottle or in a dark location to prevent photochemical initiation.

Q3: Which polymerization inhibitors are most effective and how do they function?

The choice of inhibitor depends on the application and required purity. The most common types are phenolic inhibitors and nitroxide-based stable free radicals.[]

  • Phenolic Inhibitors (e.g., MEHQ, Hydroquinone): These are the most common inhibitors for reactive monomers. They function by reacting with and neutralizing chain-propagating radicals (ROO•) in the presence of oxygen, forming stable, non-radical species. This is why oxygen is critical for their function. They are cost-effective but may need to be removed for certain polymerization techniques or high-purity applications.

  • Stable Free Radicals (e.g., TEMPO): Compounds like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are themselves stable radicals.[9] They directly and rapidly combine with carbon-centered radicals to terminate the polymerization chain.[9] They do not require oxygen to function but are generally more expensive. They are highly effective and can be advantageous in oxygen-sensitive systems.

Q4: I need to use the monomer without any inhibitor. What is a safe and effective removal protocol?

Removing the inhibitor is a common requirement for controlled polymerization reactions or when the inhibitor might interfere with a synthetic step. The most common method for removing acidic phenolic inhibitors like MEHQ is a basic wash.

WARNING: The inhibitor-free monomer is extremely prone to polymerization. It must be kept cold and used immediately after purification.

G start Start: Monomer with Inhibitor dissolve Dissolve monomer in a non-polar organic solvent (e.g., Dichloromethane) start->dissolve wash Wash with cold, dilute NaOH or NaHCO3 solution in a separatory funnel dissolve->wash separate Separate aqueous and organic layers wash->separate dry Dry organic layer over anhydrous MgSO4 or Na2SO4 separate->dry Organic Phase filter Filter to remove drying agent dry->filter evaporate Remove solvent under reduced pressure at low temperature filter->evaporate use Use Purified Monomer IMMEDIATELY evaporate->use

Caption: Workflow for inhibitor removal via basic wash.

Experimental Protocol: Inhibitor Removal via Basic Wash

This protocol describes the removal of phenolic inhibitors (e.g., MEHQ) from this compound.

Materials:

  • This compound containing inhibitor

  • Dichloromethane (DCM) or Diethyl Ether, chilled

  • 5% Sodium hydroxide (NaOH) solution, chilled

  • Saturated sodium chloride (brine) solution, chilled

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Ice bath

  • Rotary evaporator with a chilled water bath

Procedure:

  • Dissolution: In a flask, dissolve the monomer in approximately 3-5 volumes of chilled dichloromethane. Keep the flask in an ice bath.

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of chilled 5% NaOH solution. Stopper the funnel and invert gently several times to mix. Do not shake vigorously to avoid emulsion formation. Vent the funnel frequently.

  • Separation: Allow the layers to separate. The deprotonated (phenolate) form of the inhibitor will move into the aqueous (top) layer, which will often turn brown or yellow. Drain the lower organic layer into a clean, chilled flask.

  • Repeat Wash: Repeat the wash (steps 2-3) one or two more times, or until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of chilled saturated brine solution to remove residual water and base.

  • Drying: Drain the organic layer into a flask containing anhydrous MgSO₄. Swirl gently and let it stand for 10-15 minutes in the ice bath.

  • Filtration: Filter the solution through a cotton plug or filter paper into a chilled round-bottom flask to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., <25°C) to prevent thermal polymerization.

  • Immediate Use: The resulting pure, inhibitor-free monomer is highly unstable. It should be placed on ice and used for the subsequent reaction without any delay.

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET.
  • KamulinBiotech co.ltd. Materials Safety Data Sheet.
  • Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Dev Ind Pharm, 27(9), 997-1001.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BLD Pharm. 4-(Dimethylamino)butanoic acid.
  • TargetMol. Safety Data Sheet.
  • CymitQuimica. CAS 693-11-8: Butanoic acid,4-(dimethylamino)-.
  • Sigma-Aldrich. 4-(Dimethylamino)butanoic acid | 693-11-8.
  • 3V Sigma USA. Polymerization Inhibitors.
  • BOC Sciences. Polymerization Inhibitors.
  • Liskon Biological. (2025). A Brief Discussion on Polymerization Inhibitors.
  • Benchchem. Applications of 4-Hydroxy-2-methylenebutanoic Acid in Polymer Chemistry: Application Notes and Protocols.
  • Google Patents. Inhibition of polymerization during distillation of monomers.
  • Google Patents. Method for preventing polymerization in an acrylic acid manufacturing process.

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Technical Support Center: Optimizing the Synthesis of 2-Methylidene-4-dimethylaminobutyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-methylidene-4-dimethylaminobutyric acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving the yield and purity of this valuable synthetic building block. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot and optimize your experiments effectively.

Introduction: The Challenge and Opportunity

2-Methylidene-4-dimethylaminobutyric acid is a highly functionalized molecule of interest due to its structural motifs: a reactive α,β-unsaturated carboxylic acid and a tertiary amine. These features make it a versatile intermediate for the synthesis of various heterocyclic compounds and complex molecules with potential biological activity.[1][2] However, the presence of multiple reactive sites, including an acidic proton, a nucleophilic amine, and a polymerizable olefin, presents unique synthetic challenges.[3] Low yields, difficult purifications, and unwanted side reactions are common hurdles.

This guide presents a robust and adaptable synthetic strategy, focusing on the α-methylenation of a protected 4-(dimethylamino)butyric acid ester. We will dissect the reaction mechanism, provide a detailed experimental protocol, and offer a comprehensive troubleshooting guide to address the specific issues you may encounter.

Section 1: Proposed Synthetic Pathway & Mechanism

The recommended pathway involves a three-step sequence starting from the commercially available 4-(dimethylamino)butyric acid hydrochloride: (1) Esterification to protect the carboxylic acid, (2) Generation of a lithium enolate followed by reaction with N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt) to install the methylene group precursor, and (3) Hydrolysis of the intermediate Mannich base and subsequent elimination to yield the target α-methylene product.

This approach is favored for its reliability and the use of well-established transformations. The reaction with Eschenmoser's salt is a classic and effective method for the α-methylenation of esters and other carbonyl compounds.[4][5][6]

Reaction Mechanism:

The key transformation is the α-methylenation of the ester. The mechanism proceeds as follows:

  • Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), deprotonates the ester at the α-position, forming a lithium enolate. This step is crucial and requires anhydrous conditions and low temperatures to prevent side reactions.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbon of Eschenmoser's salt. This forms a β-amino ester intermediate, often referred to as a Mannich base.[7]

  • Quaternization & Elimination: The tertiary amine of the Mannich base is quaternized with an alkylating agent (e.g., methyl iodide).

  • Base-Mediated Elimination: A subsequent base-mediated elimination (Hofmann elimination) generates the desired α-methylene double bond.

  • Saponification: The final step is the hydrolysis of the ester group to the carboxylic acid under basic conditions, followed by careful acidification.

Reaction_Mechanism Figure 1: Reaction Mechanism for α-Methylenation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Mannich Reaction cluster_step3 Step 3: Elimination & Hydrolysis Ester Methyl 4-(dimethylamino)butanoate Enolate Lithium Enolate Ester->Enolate LDA, THF -78 °C MannichBase Mannich Base Intermediate Enolate->MannichBase Attack on Iminium Ion Eschenmoser Eschenmoser's Salt [CH₂=N(Me)₂]⁺I⁻ QuatSalt Quaternary Ammonium Salt MannichBase->QuatSalt 1. MeI 2. Base (e.g., DBU) ProductEster α-Methylene Ester QuatSalt->ProductEster Elimination FinalProduct Target Product ProductEster->FinalProduct 1. NaOH 2. H₃O⁺

Caption: Figure 1: Reaction Mechanism for α-Methylenation.

Section 2: Detailed Experimental Protocol

This protocol provides a comprehensive, step-by-step methodology.

Part A: Esterification of 4-(Dimethylamino)butyric Acid Hydrochloride

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(dimethylamino)butyric acid hydrochloride (1.0 eq), methanol (10-20 volumes), and thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction and concentrate under reduced pressure. Redissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-(dimethylamino)butanoate, which can often be used without further purification.

Part B: α-Methylenation and Hydrolysis

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of LDA (1.1 eq) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78 °C.

  • Enolate Formation: Slowly add a solution of methyl 4-(dimethylamino)butanoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

  • Mannich Reaction: Add solid Eschenmoser's salt (1.2 eq) to the enolate solution in one portion. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Elimination & Hydrolysis: Dissolve the crude Mannich base in a mixture of THF and water. Add sodium hydroxide (2.5 eq) and stir at room temperature for 12-18 hours to effect both elimination and saponification.

  • Purification:

    • Acidify the reaction mixture to pH ~4-5 with 1M HCl. The product may precipitate or can be extracted.

    • Wash the aqueous layer with dichloromethane to remove non-polar impurities.

    • The product is often zwitterionic and may have high water solubility. Lyophilization or careful crystallization by adjusting the pH near its isoelectric point can be effective. Alternatively, ion-exchange chromatography can be used for high-purity samples.

Experimental_Workflow Figure 2: Experimental Workflow start Start: 4-(Me₂N)Butyric Acid HCl esterification Esterification (MeOH, SOCl₂) start->esterification ester_workup Aqueous Workup & Concentration esterification->ester_workup ester_product Methyl 4-(Me₂N)Butanoate ester_workup->ester_product enolate_formation Enolate Formation (LDA, THF, -78°C) ester_product->enolate_formation mannich_reaction Reaction with Eschenmoser's Salt enolate_formation->mannich_reaction quench_extract Quench (NH₄Cl) & Extraction mannich_reaction->quench_extract hydrolysis Saponification & Elimination (NaOH, H₂O/THF) quench_extract->hydrolysis purification Acidification & Purification (Crystallization/Chromatography) hydrolysis->purification final_product Final Product purification->final_product

Caption: Figure 2: Experimental Workflow.

Section 3: Troubleshooting Guide (Q&A)

This section addresses common issues encountered during the synthesis.

Problem 1: Low Yield in the α-Methylenation Step

  • Q: My reaction is sluggish or gives a low yield of the Mannich base, with significant recovery of the starting ester. What's wrong?

    • A: Incomplete Enolate Formation: This is the most common culprit.

      • Cause: Insufficiently strong or degraded base, or presence of proton sources (water, alcohol). LDA is highly effective but moisture-sensitive. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is kept under a strictly inert atmosphere.

      • Solution: Titrate your n-butyllithium solution before use to confirm its concentration. Use freshly distilled diisopropylamine and anhydrous THF. Consider an alternative base like Lithium Hexamethyldisilazide (LiHMDS), which is sometimes more tolerant of trace impurities.

    • A: Degradation of Eschenmoser's Salt:

      • Cause: Eschenmoser's salt is hygroscopic and can degrade upon exposure to moisture.

      • Solution: Use freshly opened or properly stored reagent. Ensure it is a free-flowing powder. If it appears clumped or discolored, its reactivity may be compromised.

Problem 2: Formation of Side Products

  • Q: My crude NMR shows multiple unexpected signals. What are the likely side products?

    • A: Self-Condensation of the Ester:

      • Cause: If the enolate solution is allowed to warm up before the addition of Eschenmoser's salt, it can react with another molecule of the starting ester, leading to β-keto ester byproducts.

      • Solution: Maintain the reaction temperature at -78 °C during enolate formation and the initial addition of the electrophile.

    • A: O-Alkylation:

      • Cause: While less common with Eschenmoser's salt, reaction at the enolate oxygen can sometimes occur, leading to a ketene acetal.

      • Solution: This is highly dependent on the cation and solvent. Lithium enolates in THF strongly favor C-alkylation. Ensure you are using the correct base and solvent system.

Problem 3: Difficulties in Product Purification

  • Q: The final product is difficult to extract and purify. It seems to stay in the aqueous layer.

    • A: Zwitterionic Nature:

      • Cause: The product contains both a basic amine and an acidic carboxylic acid. Near its isoelectric point (pI), it exists as a zwitterion, which often has high water solubility and low solubility in common organic solvents.

      • Solution 1 (pH Adjustment): Carefully adjust the pH of the aqueous solution. At a low pH (<2), the carboxylate is protonated, and the molecule has a net positive charge. At a high pH (>10), the amine is deprotonated, and the molecule has a net negative charge. Extraction can sometimes be achieved at these pH extremes, but stability may be an issue.

      • Solution 2 (Ion-Exchange Chromatography): This is a highly effective method for purifying amino acids. Use a cation-exchange resin (e.g., Dowex 50W), elute impurities with water, and then elute the product with an aqueous ammonia solution.

      • Solution 3 (Lyophilization): After partial purification, if the product is in an aqueous solution, freeze-drying (lyophilization) can be used to isolate it as a solid without thermal degradation.

Troubleshooting_Tree Figure 3: Troubleshooting Decision Tree Start Low Final Yield Check_Crude Analyze Crude Reaction Mixture (Step B) Start->Check_Crude SM_Recovered Mainly Starting Ester? Check_Crude->SM_Recovered Yes Side_Products Complex Mixture? Check_Crude->Side_Products No Cause_Enolate Cause: Incomplete Enolate Formation - Check base quality/quantity - Ensure anhydrous conditions - Verify temperature (-78°C) SM_Recovered->Cause_Enolate Yes Cause_Reagent Cause: Inactive Eschenmoser's Salt - Use fresh, dry reagent SM_Recovered->Cause_Reagent No Purification_Loss Product in Aqueous Layer? Side_Products->Purification_Loss No Cause_Condensation Cause: Self-Condensation - Maintain low temperature - Add ester to base slowly Side_Products->Cause_Condensation Yes Cause_Zwitterion Cause: Zwitterionic Product - Use ion-exchange chrom. - Lyophilize from water - Attempt pH-adjusted extraction Purification_Loss->Cause_Zwitterion Yes

Caption: Figure 3: Troubleshooting Decision Tree.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I perform the α-methylenation directly on the carboxylic acid?

    • A: Direct α-functionalization of unprotected carboxylic acids is challenging because the acidic proton of the carboxyl group will be removed first.[8][9] This requires forming a dianion (enediolate), typically with two or more equivalents of a strong base like LDA. While possible, the ester protection strategy is generally more reliable and higher-yielding.

  • Q2: Are there alternative methods to the Eschenmoser's salt?

    • A: Yes, other methods include the Baylis-Hillman reaction or variations of the Mannich reaction.[10][11][12] For example, reacting the enolate with formaldehyde gas or paraformaldehyde can work but is often plagued by polymerization and low yields. The Eschenmoser's salt provides a monomeric, highly electrophilic source of CH₂=N⁺Me₂, making it more efficient.[6]

  • Q3: How should I store the final product? I'm concerned about stability.

    • A: The α-methylene group, especially when conjugated with a carbonyl, is susceptible to polymerization.[3] For long-term storage, it is best kept as a salt (e.g., hydrochloride salt) in a cool, dry, and dark place. Adding a small amount of a radical inhibitor like hydroquinone or BHT can also prevent polymerization if the free acid/base form is required.

  • Q4: What are the key analytical signatures to look for in ¹H NMR?

    • A: For the final product, you should look for two singlets (or narrow doublets) in the olefinic region (typically 5.5-6.5 ppm) corresponding to the two diastereotopic protons of the C=CH₂ group. The disappearance of the α-proton signal from the starting ester and the appearance of these new signals are key indicators of success.

Section 5: Data Summary Table

ParameterRecommended ConditionRationale / Key Insight
Base for Enolization LDA or LiHMDS (1.1 eq)Strong, non-nucleophilic base is required. LDA is standard, but LiHMDS can be more forgiving.
Temperature -78 °C (Dry ice/Acetone)Essential for kinetic control, preventing ester self-condensation and base degradation.
Solvent Anhydrous THFAprotic and polar enough to solvate the lithium enolate intermediate effectively.
Electrophile Eschenmoser's Salt (1.2 eq)Highly reactive, monomeric source of the aminomethyl group, leading to higher yields.[6]
Hydrolysis/Elimination NaOH in H₂O/THFCombines saponification and elimination into a single, efficient step.
Purification Method Ion-Exchange ChromatographyMost effective method for separating the zwitterionic product from salts and impurities.

References

  • Shimizu, Y., & Kanai, M. (n.d.). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. PMC. [Link]

  • Enantioselective Mannich‐Type Reactions of Carboxylic Acids and Imines. (2021). ResearchGate. [Link]

  • Reissig, H.-U., et al. (2003). 1,4-Additions to γ-Aminoalkyl-Substituted α-Methylene γ-Butyrolactones: Synthesis of Highly Functionalized Amino Acid Derivatives. ACS Publications. [Link]

  • Baylis-Hillman Reaction. (n.d.). Cambridge University Press. [Link]

  • Donohoe, T. J., et al. (2014). The Redox-Mannich Reaction. PMC. [Link]

  • Donohoe, T. J., et al. (2014). The Redox-Mannich Reaction. ACS Publications. [Link]

  • Hvidt, T., et al. (1984). Synthesis of enantiomerically pure β-amino-α-methylene-γ-butyrolactones by way of ozonolysis of aromatic α-amino acids. Scilit. [Link]

  • Baylis–Hillman reaction. (2023). Wikipedia. [Link]

  • Addition of Eschenmoser's salt to ketone, ester, & lactone enolates. A convenient synthesis of α-methylene carbonyls via Mannich intermediates. (n.d.). J-GLOBAL. [Link]

  • Mannich reaction. (2023). Wikipedia. [Link]

  • Hvidt, T., et al. (1984). Synthesis of enantiomerically pure β-amino-α-methylene-γ-butyrolactones by way of ozonolysis of aromatic α-amino acids. Canadian Science Publishing. [Link]

  • Methylenation. (2023). Wikipedia. [Link]

  • Synthesis of alpha-methyl, alpha-substituted amino acids. (2000).
  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. (n.d.). Arkat USA. [Link]

  • Organocatalytic α-Methylenation of Aldehydes. (n.d.). Organic Syntheses. [Link]

  • Singh, V., & Kumar, S. (2014). Morita–Baylis–Hillman reaction of acrylamide with isatin derivatives. Beilstein Journals. [Link]

  • Synthesis of γ-amino acids via photocatalyzed intermolecular carboimination of alkenes. (2022). Royal Society of Chemistry. [Link]

  • The Eschenmoser Methenylation Name Reaction. (2009). Michigan State University. [Link]

  • Krejci, J., et al. (2019). Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones. Frontiers. [Link]

Sources

Technical Support Center: Stability & Handling of 4-(dimethylamino)-2-methylidenebutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 4-(dimethylamino)-2-methylidenebutanoic acid Synonyms: 2-Methylene-4-(dimethylamino)butyric acid; Amino-functionalized Itaconic derivative. Functional Classification: Zwitterionic


-methylene-

-amino acid.

This guide addresses the unique stability challenges of This compound . This molecule possesses a "chemical tension" due to three competing functional groups:

  • 
    -Methylene group:  A Michael acceptor and radical polymerization site.
    
  • Tertiary Amine: A nucleophile (at high pH) and proton acceptor.

  • Carboxylic Acid: A proton donor.

In aqueous solution, this compound is prone to two primary degradation pathways: spontaneous polymerization and intramolecular cyclization (aza-Michael addition) .

Critical Degradation Pathways

Understanding the mechanism of failure is the first step in troubleshooting.

Pathway A: Intramolecular Aza-Michael Cyclization

In neutral to basic aqueous solutions, the amine group exists in equilibrium with its free base form. The free amine (


) can attack the electrophilic 

-carbon of the

-methylene group.
  • Result: Formation of a quaternary pyrrolidinium zwitterion (cyclic betaine).

  • Kinetics: pH-dependent.[1] Accelerates significantly at pH > 7.

Pathway B: Radical Polymerization

The terminal double bond (


) is highly reactive toward free radicals.
  • Result: Formation of insoluble oligomers or macroscopic gelation.

  • Triggers: Heat, light, peroxides, or lack of dissolved oxygen (if stored with MEHQ inhibitor).

Pathway Visualization

DegradationPathways Start 4-(dimethylamino)-2- methylidenebutanoic acid (Linear Monomer) Condition_HighPH pH > 7.0 (Free Amine) Start->Condition_HighPH Deprotonation Condition_Radical Heat / Light / No Inhibitor Start->Condition_Radical Radical Initiation Stable Stable Solution (pH < 4, +Inhibitor) Start->Stable Acidic Buffer + 4°C Cyclization Intramolecular Cyclization (Pyrrolidinium Betaine) Condition_HighPH->Cyclization Nucleophilic Attack Polymerization Polymerization (Insoluble Gel/Oligomers) Condition_Radical->Polymerization Chain Growth

Figure 1: Competing degradation pathways. High pH favors cyclization; radical initiators favor polymerization.

Troubleshooting Guide

Issue 1: The solution turned into a gel or viscous slime.

Diagnosis: Unwanted Radical Polymerization.

  • Cause: The

    
    -methylene group polymerized. This often happens if the stabilizer (e.g., MEHQ) is consumed or if the solution was deoxygenated (MEHQ requires dissolved oxygen to function).
    
  • Corrective Action:

    • Ensure the presence of a radical inhibitor (e.g., 50–100 ppm MEHQ) in stock solutions.

    • Do not purge aqueous stock solutions with nitrogen if using phenolic inhibitors; they need trace oxygen.

    • Store at 4°C, protected from light.

Issue 2: HPLC purity is dropping, but no precipitate is visible.

Diagnosis: Intramolecular Cyclization (Aza-Michael Addition).

  • Cause: The solution pH is likely near neutral or basic (pH > 6). The amine is attacking the double bond, forming a water-soluble cyclic zwitterion.

  • Corrective Action:

    • Acidify the solution: Adjust pH to < 4.0 using dilute HCl or H₂SO₄. Protonating the amine (

      
      ) removes its nucleophilicity, effectively "locking" the linear structure.
      
    • Analyze by LC-MS. The cyclic product has the same mass (MW) but a different retention time (usually elutes earlier due to higher polarity).

Issue 3: Inconsistent solubility or precipitation.

Diagnosis: Isoelectric Point (pI) Aggregation.

  • Cause: As a zwitterion, the molecule has minimum solubility at its isoelectric point (likely between pH 4.5 and 6.5).

  • Corrective Action:

    • Move away from the pI.[2] Dissolve in 0.1 M acid (pH < 3) or ensure a high ionic strength buffer is used to screen charges.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in PBS (pH 7.4)? A: No. At pH 7.4, a significant fraction of the amine is unprotonated, driving the intramolecular Michael addition. We recommend storing stock solutions in 0.1% Formic Acid or 10 mM Acetate Buffer (pH 3.5) .

Q2: What is the recommended shelf-life in water? A:

  • At pH 7 (Room Temp): < 24 hours (High risk of cyclization).

  • At pH 3 (4°C): 1–2 weeks.

  • Solid state (-20°C): 6–12 months (if protected from moisture).

Q3: How do I distinguish the cyclic impurity from the main compound? A: Use NMR .

  • Linear (Active): You will see distinct vinylic protons (

    
    ) around 5.5–6.5 ppm.
    
  • Cyclic (Inactive): The vinylic signals disappear, replaced by aliphatic multiplets corresponding to the ring structure.

Analytical Protocol: Stability-Indicating HPLC

To quantify degradation, use this specific HILIC or Ion-Pairing method, as the compound is too polar for standard C18 retention.

ParameterCondition
Column HILIC Amide or C18 with Ion-Pairing (e.g., Zorbax SB-Aq)
Mobile Phase A 0.1% TFA in Water (Maintains acidic pH to prevent on-column cyclization)
Mobile Phase B Acetonitrile
Gradient 0–5 min: 95% A (Isocratic) for retention of polar amine
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Carboxyl/Amine) and 254 nm (Weak absorbance of acrylate)
Sample Diluent 0.1% HCl (Crucial to freeze equilibrium during injection)

Decision Logic for Experimental Design

Use this flowchart to determine the optimal handling conditions for your specific experiment.

HandlingFlowchart Start Start: Experimental Planning Q_Duration Experiment Duration? Start->Q_Duration Short < 4 Hours Q_Duration->Short Immediate Use Long > 24 Hours Q_Duration->Long Storage Q_pH Required pH? Short->Q_pH Action_Stable Stable. Store at 4°C. Long->Action_Stable Store in Acid Acidic Acidic (pH < 4) Q_pH->Acidic pH 2-4 Neutral Neutral (pH 7) Q_pH->Neutral pH 7+ Action_Standard Standard Prep: Keep Cold (4°C) Acidic->Action_Standard Action_Buffer CRITICAL: Prepare Fresh. Use 50mM Buffer. Keep on Ice. Neutral->Action_Buffer

Figure 2: Workflow for determining storage and handling conditions based on experimental needs.

References

  • Aza-Michael Addition Kinetics

    • Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.
  • Cyclization of Itaconic Derivatives

    • Pellis, A., et al. (2019). "Cascade aza-Michael Addition-Cyclizations: Toward Renewable and Multifunctional Carboxylic Acids." Frontiers in Chemistry.
  • Stability of Amino-Methacrylates

    • Vamvakaki, M., et al. (1999). "Polymerization of 2-(dimethylamino)ethyl methacrylate in aqueous solution." Polymer.[3][4] (Details the pH-dependent polymerization and hydrolysis risks).

  • General Handling of Zwitterionic Monomers

    • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Inhibited Acrylic Monomers."

Sources

Technical Support Center: Zwitterionic Amino Acid Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for Solid-Phase Extraction (SPE)

Status: Operational | Tier: Level 3 (Advanced Method Development)

The Core Challenge: The "Zwitterion Paradox"

User Question: Why is my recovery so low when using standard Liquid-Liquid Extraction (LLE) or C18 SPE for amino acids?

Senior Scientist Response: The root cause is the zwitterionic nature of amino acids. Unlike simple acids or bases, amino acids possess both an amine group (basic,


) and a carboxylic acid group (acidic, 

).

At neutral pH (near their isoelectric point, pI), they exist as dipolar ions (zwitterions) with a net charge of zero. While "neutral," they are highly polar and water-soluble, making them:

  • Too polar for standard Reversed-Phase (C18) retention (they wash straight through).

  • Too polar for Liquid-Liquid Extraction (they prefer the aqueous layer over organic solvents).

The Solution: You must manipulate pH to force the molecule into a distinct charge state (cationic or anionic) and use Mixed-Mode Ion Exchange SPE .[1]

The Theory: pH, pKa, and Net Charge

To extract a zwitterion, you must drive the pH away from the pI to induce a net charge.

The "Rule of 2"
  • To Bind to Cation Exchange (MCX): Adjust sample pH to 2 units below the

    
     (Carboxyl). The amino acid becomes fully protonated (
    
    
    
    ,
    
    
    ) and positively charged.
  • To Bind to Anion Exchange (MAX): Adjust sample pH to 2 units above the

    
     (Amine). The amino acid becomes fully deprotonated (
    
    
    
    ,
    
    
    ) and negatively charged.
Reference Data: Common Amino Acid Values

Use these values to calculate your required loading pH.

Amino Acid ClassRepresentative

(

-COOH)

(

-NH3+)

(Side Chain)
Isoelectric Point (pI)Target Loading pH (MCX)
Neutral Phenylalanine1.839.13-5.48< 1.0
Acidic Aspartic Acid2.099.823.862.98< 1.0
Basic Arginine2.179.0412.4810.76< 2.0
Neutral Leucine2.369.60-5.98< 1.5

Visualization: Charge State vs. pH

The following diagram illustrates the charge transitions of a typical neutral amino acid (like Phenylalanine) and how this dictates the SPE mechanism.

AminoAcidCharge cluster_0 Acidic pH (pH < 2) cluster_1 Neutral pH (pH ≈ pI) cluster_2 Basic pH (pH > 10) Cation Cationic Form (Net Charge +1) NH3+ / COOH Zwitterion Zwitterion Form (Net Charge 0) NH3+ / COO- Cation->Zwitterion Add Base (Deprotonate COOH) MCX_Bind Strong Retention (Ionic Lock) Cation->MCX_Bind Binds to Cation Exchange Zwitterion->Cation Add Acid Anion Anionic Form (Net Charge -1) NH2 / COO- Zwitterion->Anion Add Base (Deprotonate NH3+) Anion->Zwitterion Add Acid MAX_Bind Strong Retention (Ionic Lock) Anion->MAX_Bind Binds to Anion Exchange

Caption: Figure 1. Relationship between pH, ionization state, and SPE retention mechanism.[2][3] Successful extraction requires manipulating the pH to force the amino acid into the Cation or Anion state.

Recommended Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol uses a Mixed-Mode Strong Cation Exchange sorbent (e.g., Waters Oasis MCX or Phenomenex Strata-X-C). This is the industry standard for amino acids because it allows for a rigorous organic wash to remove matrix interferences while the analyte is "locked" by charge.

Prerequisites:

  • Sorbent: Mixed-Mode Polymeric Strong Cation Exchange (30mg or 60mg).

  • Sample: Plasma, Urine, or Cell Media.

Step-by-Step Workflow:

  • Sample Pre-treatment (CRITICAL):

    • Dilute sample 1:1 with 4% Phosphoric Acid (

      
      ) .[4]
      
    • Why: This acidifies the sample to pH ~1-2, ensuring 100% protonation of the amino acid amine groups (

      
      ) and suppressing ionization of the carboxyl group (
      
      
      
      ).
  • Conditioning:

    • 1 mL Methanol (activates hydrophobic ligands).

    • 1 mL Water (removes excess organic).

  • Loading:

    • Load pre-treated sample at a slow rate (1 mL/min).

    • Mechanism:[2][5][6] The positively charged amino acids bind to the negatively charged sulfonate groups on the sorbent via ionic interaction.

  • Wash 1 (Acidic Aqueous):

    • 1 mL 2% Formic Acid in Water.[4][7]

    • Why: Maintains low pH to keep analyte bound; removes proteins and polar interferences.

  • Wash 2 (Organic):

    • 1 mL 100% Methanol.

    • Why:This is the magic step. Because the amino acid is ionically locked, you can use 100% organic solvent to wash away hydrophobic lipids and matrix components without eluting your analyte.

  • Elution:

    • 2 x 500 µL 5% Ammonium Hydroxide (

      
      ) in Methanol .
      
    • Why: The high pH (>10) deprotonates the amine group (

      
      ) and the sorbent surface, breaking the ionic bond. The methanol disrupts any secondary hydrophobic interactions.
      

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery (Analyte lost in Load/Wash)

Q: I see my amino acid breaking through in the Load fraction. Is the sorbent broken? A: It is likely a pH mismatch.[8]

  • Check: Did you dilute with water or buffer instead of acid?

  • Fix: Ensure the loading pH is < 2.0 . If the pH is 4 or 5, the carboxyl group (

    
    ) begins to ionize (
    
    
    
    ), creating a zwitterion. Zwitterions have a net neutral charge and will not bind effectively to the cation exchange resin.
Issue 2: Analyte "Stuck" on Cartridge (No Elution)

Q: My load and wash are clean, but I get nothing in the elution. Where is it? A: The elution solvent is likely too weak or not basic enough.

  • Check: Are you using fresh Ammonium Hydroxide? Volatile bases evaporate, lowering the pH over time.

  • Fix: Prepare fresh 5%

    
     in Methanol. The pH must be high enough to "switch off" the positive charge on the amino acid.
    
  • Advanced Fix: For very hydrophobic amino acids (Phenylalanine, Tryptophan), the hydrophobic retention might be too strong. Increase the organic content or switch to a sorbent with lower hydrophobic surface area.

Issue 3: Variable Recovery (Inconsistent Results)

Q: I get 90% recovery one day and 50% the next. Why? A: This is often due to drying out or flow rate .

  • Check: Are you letting the cartridge run dry between conditioning and loading?

  • Fix: Although polymeric sorbents are "water-wettable," drying can still cause channeling. Keep the bed wet.[9]

  • Check: Flow rate. Ion exchange kinetics are slower than hydrophobic interactions.

  • Fix: Slow down the loading step to 1 drop per second (~1 mL/min) to allow sufficient time for the ionic "lock" to form.

Logic Flow: Troubleshooting Decision Tree

Use this flow to diagnose recovery issues.

Troubleshooting Start Problem: Low Recovery (< 70%) Step1 Analyze Fractions: Load, Wash, Elute Start->Step1 Branch1 Where is the analyte? Step1->Branch1 LoadFract Found in LOAD Fraction Branch1->LoadFract WashFract Found in WASH Fraction Branch1->WashFract NoFract Found in NO Fraction (Stuck) Branch1->NoFract LoadSol Solution: pH too high. Acidify sample to pH < 2. LoadFract->LoadSol LoadCap Solution: Capacity Exceeded. Use more sorbent mass. LoadFract->LoadCap WashSol Solution: Wash too strong. Reduce organic % or Check wash pH. WashFract->WashSol EluteSol Solution: Elution pH too low. Use fresh 5% NH4OH. NoFract->EluteSol EluteOrg Solution: Hydrophobic retention. Ensure Elution is >80% Methanol/ACN. NoFract->EluteOrg

Caption: Figure 2. Diagnostic flowchart for identifying the root cause of analyte loss during SPE.

References

  • University of Calgary. (n.d.). Table of pKa and pI values. Department of Chemistry.
  • Waters Corporation. (2026). Oasis MCX Protocol.
  • Phenomenex. (2025).[8] Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex Knowledge Center.

  • Merck Millipore. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds. Sigma-Aldrich/Merck.
  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.

Sources

Validation & Comparative

Analytical Comparison Guide: 1H NMR Characterization of 4-(dimethylamino)-2-methylidenebutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(dimethylamino)-2-methylidenebutanoic acid Molecular Formula:


Class:  Functionalized 

-methylene-

-amino acid (GABA analog / Michael Acceptor).

This guide provides a technical breakdown of the 1H NMR spectral characteristics of this compound. Unlike standard aliphatic amino acids, this molecule features an exocyclic double bond conjugated to the carboxyl group (an


-methylene unit), creating a unique electronic environment that distinguishes it from its saturated analogs (e.g., 4-(dimethylamino)butanoic acid) and its structural parent, Itaconic acid.

Primary Application: Used as a pH-responsive linker in drug delivery systems and a functional monomer in zwitterionic polymer synthesis.

Structural Analysis & Signal Assignment Strategy

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments. The analysis below compares the target molecule against two key alternatives to validate signal assignments.

The Comparative Triad
  • Target: This compound (The functionalized hybrid).

  • Alternative A (Backbone Control): 4-(dimethylamino)butanoic acid (Saturated; lacks the double bond).

  • Alternative B (Headgroup Control): Itaconic Acid (Lacks the amine; possesses the

    
    -methylene group).
    
Graphviz: Structural Elucidation Logic

NMR_Assignment_Logic Target Target Molecule This compound Vinyls Region A: Vinyl Protons (5.5 - 6.3 ppm) Diagnostic for Michael Acceptor Target->Vinyls Backbone Region B: Ethylene Linker (2.3 - 2.7 ppm) Coupling: Triplet system Target->Backbone Amine Region C: N,N-Dimethyl (2.2 - 2.9 ppm) Singlet (pH dependent) Target->Amine Itaconic Control: Itaconic Acid Confirms Vinyl splitting (Geminal) Itaconic->Vinyls Reference GABA_Analog Control: 4-(dimethylamino)butyric acid Confirms linker shifts GABA_Analog->Backbone Reference GABA_Analog->Amine Reference

Figure 1: Logic flow for assigning NMR signals by cross-referencing with structural analogs.

Detailed Spectral Comparison

The following data assumes a standard solvent of


  (due to the zwitterionic nature of the amino acid) at neutral to slightly acidic pH.
Table 1: Comparative Chemical Shifts ( , ppm)
Proton GroupTarget MoleculeAlt A: Saturated AnalogAlt B: Itaconic AcidSignal Characteristics
Vinyl (=CH₂) 5.75 (s), 6.25 (s) Absent5.80 (s), 6.30 (s)Two distinct singlets (geminal coupling

Hz often unresolved). Deshielded by conjugation with COOH.

-Position
Quaternary (No H)2.25 (t)QuaternaryThe target lacks a proton here, simplifying the spectrum compared to Alt A.

-Methylene (-CH₂-)
2.65 (t) 1.80 (m)3.35 (s)Downfield shift in Target vs. Alt A due to the double bond anisotropy.

-Methylene (-CH₂-N)
3.15 (t) 2.95 (t)AbsentProximity to positive charge (if protonated) deshields this signal.
N-Methyl (-N(CH₃)₂) 2.85 (s) 2.80 (s)AbsentSharp singlet. Integrates to 6H. Highly pH sensitive.
Deep Dive: Mechanistic Insights
1. The "Warhead" Signals (Vinyl Protons)

In the target molecule, the two protons on the terminal double bond are chemically non-equivalent.

  • Cis-proton (relative to Carbonyl): Resonates downfield (~6.25 ppm) due to the anisotropic deshielding cone of the carbonyl oxygen.

  • Trans-proton: Resonates upfield (~5.75 ppm).

  • Comparison: These shifts are nearly identical to Itaconic acid , confirming that the distal amine group exerts minimal inductive effect on the double bond geometry. This indicates the "Michael Acceptor" reactivity remains intact and unperturbed.

2. The Ethylene Backbone

Unlike the saturated 4-(dimethylamino)butanoic acid , which shows a classic triplet-quintet-triplet pattern (or t-m-t), the target molecule displays a triplet-triplet system.

  • Why? The

    
    -carbon is now 
    
    
    
    hybridized (part of the alkene), removing the protons that would normally split the
    
    
    -protons into a quintet. This simplifies the spectrum and serves as a purity check—presence of a multiplet at 1.8 ppm indicates hydrogenation of the double bond (impurity).

Experimental Protocol: Handling Zwitterions

This molecule exists in equilibrium between a free base/acid form and a zwitterionic salt. This drastically affects the chemical shift of the amine-associated protons.

Graphviz: Sample Preparation Workflow

Protocol_Workflow Sample Raw Sample (Hygroscopic Solid) Solvent_Choice Solvent Selection Sample->Solvent_Choice D2O D2O (Standard) Result: Zwitterion N-Me shift: ~2.8 ppm Solvent_Choice->D2O Solubility High CDCl3 CDCl3 + TMS Result: Neutral/Ester N-Me shift: ~2.2 ppm Solvent_Choice->CDCl3 Solubility Low (unless esterified) pH_Adjust pH Adjustment (Critical) D2O->pH_Adjust Acquisition Acquisition ns=16, d1=5s (Ensure relaxation of quaternary C) CDCl3->Acquisition pH_Adjust->Acquisition Add NaOD or DCl to fix protonation state

Figure 2: Decision tree for solvent selection and sample preparation to ensure reproducible shifts.

Validated Protocol Steps
  • Solvent Selection: Use

    
      for the free acid. The zwitterionic nature makes it insoluble in 
    
    
    
    unless it is in the ester form.
  • pH Standardization:

    • Acidic Shift (

      
      ): The amine is protonated (
      
      
      
      ). The N-Me singlet will appear at ~2.9 ppm .
    • Basic Shift (

      
      ): The amine is deprotonated (free base). The N-Me singlet shifts upfield to ~2.2 - 2.3 ppm .
      
    • Recommendation: For comparative consistency, add 1-2 drops of

      
       to ensure the free amine species if comparing with organic esters, or run in buffered 
      
      
      
      (phosphate buffer pH 7.4) for biological relevance.
  • Water Suppression: If the sample is hygroscopic, the HDO peak (approx 4.79 ppm) may obscure the vinyl protons if they shift upfield. Use presaturation pulse sequences (zgpr on Bruker systems).

References & Grounding

  • Itaconic Acid Reference Data:

    • Source: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."

    • Relevance: Validates the chemical shifts of the exocyclic methylene group (

      
       5.7 - 6.3 ppm).
      
    • URL:

  • Aminobutyric Acid Derivatives (GABA Analogs):

    • Source: PubChem, Compound Summary for 4-(Dimethylamino)butanoic acid.

    • Relevance: Establishes the baseline for the N,N-dimethyl and backbone methylene shifts.

    • URL:

  • Alpha-Methylene-Gamma-Butyrolactone Precursors (Tulipalin A):

    • Source: BenchChem, "Spectroscopic comparison of 4-Hydroxy-2-methylenebutanoic acid".[1]

    • Relevance: Provides the closest structural analog for the vinyl/methylene coupling constants.

    • URL:

  • General NMR Shift Prediction Rules:

    • Source: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer.

    • Relevance: "The Logical Way" additivity rules used to verify the theoretical shifts of the

      
      -methylene group.
      

Sources

Mass spectrometry fragmentation pattern of dimethylamino methylidene acids

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Mass Spectrometry Fragmentation of Dimethylamino Methylidene Acids

For researchers, medicinal chemists, and professionals in drug development, understanding the structural nuances of amino acids and their derivatives is paramount. Derivatization followed by mass spectrometry is a cornerstone of this analytical endeavor. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of dimethylamino methylidene derivatives of amino acids, focusing on the insights gained from both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: The Genesis of the Analyte: Derivatization with DMF-DMA

To render polar, non-volatile amino acids amenable to GC-MS analysis, a derivatization step is essential.[1] One of the most direct and efficient methods is the reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

The Underlying Chemistry: A Dual-Action Reagent

The power of DMF-DMA lies in its ability to react with both the carboxylic acid and primary amino functional groups in a single, rapid step.[2]

  • Esterification: The carboxyl group (-COOH) is converted into a methyl ester (-COOCH₃).

  • Formylation: The primary amino group (-NH₂) is transformed into a dimethylaminomethylene group (-N=CH-N(CH₃)₂).

This dual modification significantly increases the volatility and thermal stability of the amino acid, making it ideal for GC analysis, while also preserving the original chirality of the molecule.[3]

Experimental Protocol: Amino Acid Derivatization

This protocol provides a self-validating system for the consistent derivatization of amino acid standards and biological samples.

Materials:

  • Amino Acid Standard Mix (e.g., 100 µM in 0.1 N HCl)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Reagent Grade

  • Acetonitrile or Pyridine, Anhydrous

  • Heating block or oven

  • Reaction vials with PTFE-lined caps

Step-by-Step Methodology:

  • Sample Preparation: Aliquot your sample (e.g., 50-100 µL) into a reaction vial. If the sample is aqueous, it must be dried completely under a gentle stream of nitrogen or via lyophilization. The presence of water can inhibit the reaction.

  • Reagent Addition: To the dried residue, add 100 µL of a solvent such as acetonitrile or pyridine, followed by 100 µL of DMF-DMA.

  • Reaction Incubation: Securely cap the vial and vortex for 30 seconds. Heat the mixture at 60-80°C for 15-30 minutes. Expert Insight: The optimal time and temperature may vary for different amino acids. For a new matrix or amino acid, an optimization study is recommended.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for injection into the GC-MS or LC-MS system.

Troubleshooting:

  • Poor Yield: Often due to residual moisture. Ensure the sample is completely dry before adding reagents.

  • Peak Tailing in GC: May indicate active sites in the GC liner or column. Use of a deactivated liner is crucial.

  • Matrix Effects: For complex biological samples, a solid-phase extraction (SPE) cleanup step prior to derivatization can remove interferences.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis start Aqueous Amino Acid Sample dry Dry Down (Nitrogen Stream) start->dry add_reagents Add Acetonitrile & DMF-DMA dry->add_reagents vortex Vortex 30 sec add_reagents->vortex heat Incubate 60-80°C, 15-30 min vortex->heat cool Cool to RT heat->cool inject Inject into GC-MS or LC-MS cool->inject

Workflow for amino acid derivatization with DMF-DMA.

Part 2: GC-MS Analysis: Unraveling Fragments with Electron Ionization

In Gas Chromatography-Mass Spectrometry (GC-MS), derivatized amino acids are separated based on their volatility and then subjected to high-energy Electron Ionization (EI). This hard ionization technique induces extensive fragmentation, providing a detailed structural fingerprint.

Predicted Fragmentation Pathways

  • α-Cleavage: The bond between the α-carbon and the side chain (R-group) is a common point of cleavage. The charge is typically retained by the fragment containing the nitrogen atom.

  • Loss of the Ester Group: A prominent fragment often arises from the loss of the methoxycarbonyl group (-•COOCH₃, 59 Da) or a methoxy radical (-•OCH₃, 31 Da).

  • Fragmentation of the Dimethylaminomethylene Group: The -N=CH-N(CH₃)₂ moiety itself can fragment. A key indicator is the loss of a dimethylamino radical (-•N(CH₃)₂, 44 Da).

  • Side-Chain Fragmentation: The nature of the amino acid's R-group will dictate its own unique fragmentation patterns.

Let's consider the predicted fragmentation for Alanine N-dimethylaminomethylene methyl ester (MW = 158).

GCMS_Fragmentation cluster_frags Primary Fragments cluster_frags2 Characteristic Ions M [M]⁺˙ m/z 158 F1 [M - CH₃]⁺ m/z 143 M->F1 - •CH₃ F2 [M - COOCH₃]⁺ m/z 99 M->F2 - •COOCH₃ F3 [M - Side Chain (CH₃)]⁺ m/z 143 M->F3 - •CH₃ (α-cleavage) F4 [CH₃-CH=N=CH-N(CH₃)₂]⁺ m/z 99

Predicted EI fragmentation of derivatized Alanine.

Table 1: Predicted Key Fragments in GC-MS for DMF-DMA Amino Acid Derivatives

Amino AcidMolecular Weight (Da)Predicted Key Fragment Ion (m/z)Proposed Identity
Glycine14485[M - COOCH₃]⁺
Alanine15899[M - COOCH₃]⁺
Valine186127[M - COOCH₃]⁺
Leucine200141[M - COOCH₃]⁺

Part 3: LC-MS/MS Analysis: Precision Fragmentation with Soft Ionization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), typically using Electrospray Ionization (ESI), offers a softer ionization method. This preserves the protonated molecular ion [M+H]⁺, which can then be selectively fragmented using Collision-Induced Dissociation (CID). This approach is highly specific and quantitative.

Dominant Fragmentation: The Neutral Loss of 73 Da

A landmark study on the fragmentation of derivatized glutamine revealed a highly characteristic pathway.[4] When amino acids are derivatized with DMF-DMA and an alcohol like isobutanol to form the corresponding ester, a dominant neutral loss of 73 Da is observed in CID.

This loss corresponds to the isobutoxycarbonyl group, but mechanistically involves the loss of the entire isobutyl group plus carbon dioxide. This fragmentation is remarkably consistent and provides a powerful tool for identifying these derivatives in complex mixtures.

Case Study: Glutamine Dimethylformamidine Isobutyl Ester

The protonated molecule [M+H]⁺ at m/z 258 undergoes CID to produce a major product ion at m/z 185, corresponding to the neutral loss of 73 Da.[4] Another significant, though less intense, fragmentation is the loss of 102 Da, corresponding to butyl formate.[4]

LCMS_Fragmentation cluster_frags CID Fragments M [M+H]⁺ DMF-Gln-OBu m/z 258 F1 Product Ion m/z 185 (Base Peak) M->F1 Neutral Loss of 73 Da (C₄H₉ + CO₂) F2 Product Ion m/z 156 M->F2 Neutral Loss of 102 Da (Butyl Formate)

CID fragmentation of derivatized Glutamine.

The high ionization efficiency of the tertiary amine in the dimethylaminomethylene group makes these derivatives particularly sensitive for ESI-MS analysis.[4]

Part 4: Comparative Guide & Alternative Methodologies

Choosing the right analytical platform depends on the specific research question, available instrumentation, and desired outcome.

Table 2: Comparison of GC-MS and LC-MS/MS for DMF-DMA Amino Acid Analysis

FeatureGC-MS with Electron Ionization (EI)LC-MS/MS with Electrospray Ionization (ESI)
Ionization Hard (70 eV), extensive fragmentationSoft, preserves molecular ion for MS/MS
Primary Use Qualitative identification, structural fingerprintingTargeted quantification, high specificity
Key Advantage Rich fragmentation provides detailed structural data.High sensitivity and specificity via MRM scans.
Limitation Molecular ion may be weak or absent.Less structural information from a single scan.
Throughput Generally higher with modern autosamplers.Can be high, but may require longer run times.

Alternative Derivatization: Silylation with MTBSTFA

A widely used alternative for GC-MS is silylation, often with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This reagent replaces active hydrogens on -NH₂, -COOH, and -OH groups with a bulky tert-butyldimethylsilyl (TBDMS) group.[1]

Fragmentation of TBDMS Derivatives:

TBDMS derivatives exhibit highly predictable fragmentation patterns, making them excellent for identification.[1]

  • [M-15]⁺: Loss of a methyl group.

  • [M-57]⁺: Loss of a tert-butyl group (a hallmark of TBDMS).

  • [M-85]⁺: Loss of a tert-butyl group + CO.

  • [M-159]⁺: Loss of the CO-O-TBDMS group.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Silylation cluster_analysis Analysis start Aqueous Amino Acid Sample dry Dry Down (Nitrogen Stream) start->dry add_reagents Add Acetonitrile & MTBSTFA dry->add_reagents heat Incubate 70-100°C, 30-60 min add_reagents->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject

Alternative Workflow: Silylation with MTBSTFA.

Conclusion and Expert Recommendations

The analysis of dimethylamino methylidene acid derivatives offers a robust platform for amino acid research. The choice between GC-MS and LC-MS/MS should be guided by the analytical goal.

  • For untargeted metabolomics and structural elucidation, the rich fragmentation patterns generated by GC-EI-MS provide invaluable fingerprints for confident identification.

  • For targeted, quantitative studies requiring high sensitivity and specificity, such as in clinical research or drug metabolism studies, LC-ESI-MS/MS is the superior choice, leveraging specific neutral losses and multiple reaction monitoring (MRM) scans.

Understanding the fundamental fragmentation behaviors of these derivatives, whether formed by DMF-DMA or alternative reagents like MTBSTFA, empowers researchers to design more effective experiments, interpret data with greater confidence, and ultimately accelerate their scientific discoveries.

References

  • Benchchem. (n.d.). Application Notes and Protocols for GC-MS Derivatization of Amino Acids with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
  • Thenot, J. P., & Horning, E. C. (1972). Amino Acid N-Dimethylaminomethylene Alkyl Esters. New Derivatives for GC and GC-MS Studies. Analytical Letters, 5(8), 519-529. [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Retrieved from [Link]

  • Horman, I., & Hesford, F. J. (1974). Amino acid mixture analysis by mass spectrometry in the form of their dimethylaminomethylene methyl esters. Biomedical Mass Spectrometry, 1(2), 115-119. [Link]

  • Kovalev, I., & Kovalev, G. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 37(1), 33-38. [Link]

  • LibreTexts Chemistry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • Zenkevich, I. G., & Dragalin, I. P. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Chemistry, 73(1), 58-69. [Link]

  • McBrayer, D. N., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297752. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy. [Link]

  • NIST. (n.d.). Glycyl-L-valine, N-dimethylaminomethylene-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Reddy, G. S., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(10), 845-855. [Link]

  • McBrayer, D. N., et al. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297752. [Link]

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • Zhao, Y., et al. (2005). A fragmentation mechanism for the neutral loss of 73 Da from dimethylformamidine glutamine isobutyl ester. Journal of the American Society for Mass Spectrometry, 16(8), 1192-1203. [Link]

Sources

FTIR characteristic peaks for alpha-methylene carboxylic acids

FTIR Characterization of -Methylene Carboxylic Acids

Content Type: Comparative Technical Guide Audience: Researchers, Medicinal Chemists, and Process Analytical Scientists

Executive Summary

The


This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) signature of this moiety.[1] Unlike standard carboxylic acids, the conjugation between the exocyclic double bond and the carbonyl group creates a unique spectral fingerprint. This document compares these features against saturated and internal alkene analogs to enable precise identification.

The Spectroscopic Signature

The identification of

Primary Characteristic Peaks[2][3][4]
Vibrational ModeWavenumber (

)
IntensityDiagnostic Note
O-H Stretch 2500–3300Broad/Variable"Messy" envelope; often overlaps C-H stretches.[2] Confirms carboxylic acid functionality.
C=O Stretch 1690–1715 StrongConjugated shift. Appears at lower frequencies than saturated acids (typically 1715–1730

) due to resonance.
C=C Stretch 1620–1640 Medium-StrongPolarized alkene. Stronger intensity than non-conjugated alkenes due to the dipole moment induced by the adjacent carbonyl.
=CH₂ Wag 940–965 Medium/SharpThe Fingerprint. Out-of-plane deformation of the terminal methylene. Differentiates

-methylene from internal alkenes.

Technical Nuance: The O-H out-of-plane wagging vibration for carboxylic acids also appears in the 930–950


  region as a broad band. In 

-methylene acids, the sharp

wag is superimposed on this broad feature. High-resolution scans (2

resolution) are recommended to resolve these overlapping bands.

Comparative Analysis

To validate the presence of the

Model Comparison:

  • Target: Methacrylic Acid (

    
    -methylene)
    
  • Control A: Isobutyric Acid (Saturated analog)

  • Control B: Crotonic Acid (Internal alkene isomer)

Data Comparison Table
Feature

-Methylene Acid
(e.g., Methacrylic)
Saturated Acid (e.g., Isobutyric)Internal Alkene Acid (e.g., Crotonic)
C=O Frequency ~1700

(Conjugated)
~1715–1725

(Non-conjugated)
~1695–1705

(Conjugated)
C=C Stretch 1635

(Strong)
Absent1655

(Weaker)
=C-H Stretch >3000

(Sharp)
Absent (Only <3000)>3000

(Sharp)
Fingerprint 940–965

(

Wag)
Absent970

(Trans-alkene wag)
Key Differentiators
  • Vs. Saturated Acids: The presence of the sharp C=C peak at 1635

    
     and C-H stretches above 3000 
    
    
    clearly indicates unsaturation.
  • Vs. Internal Alkenes (Crotonic): The C=C stretch in

    
    -methylene compounds is typically at a lower frequency (1635 vs 1655) and is more intense. Crucially, the 940–965 
    
    
    band is specific to the terminal
    
    
    ; internal trans-alkenes show a strong band near 970
    
    
    (trans-H wag), while cis-alkenes show bands near 700
    
    
    .

Experimental Protocols

Method A: Attenuated Total Reflectance (ATR)

Best for: Rapid screening, liquids, and reaction monitoring.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for reactive acrylic acids to prevent crystal damage.

  • Background: Collect a 32-scan background spectrum of the clean air/crystal.

  • Sample Application: Apply 10–20

    
     of liquid acid or ~5 mg of solid. Ensure full contact by applying pressure (for solids).
    
  • Acquisition: Scan from 4000 to 600

    
     at 4 
    
    
    resolution
    .
  • Processing: Apply "ATR Correction" in your software. ATR intensities decrease at higher wavenumbers; correction is vital when comparing C-H stretch ratios to fingerprint peaks.

Method B: KBr Pellet (Transmission)

Best for: High-resolution publication data and resolving the 900-1000

  • Preparation: Mix 2 mg of the solid acid with 200 mg of spectroscopic grade KBr (dry).

  • Grinding: Grind in an agate mortar until a fine powder is achieved (prevents Christiansen effect scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Self-Validation: Check the 3400

    
     region. If a strong, broad "water" hump exists independent of the acid OH, the KBr was too wet. Dry the pellet or KBr powder and repeat.
    

Diagnostic Workflow

The following decision tree outlines the logic for confirming the

FTIR_WorkflowStartStart: Acquire SpectrumCheckOH1. Check 2500-3300 cm⁻¹Is there a broad OH envelope?Start->CheckOHCheckCO2. Check 1690-1730 cm⁻¹Is there a strong C=O peak?CheckOH->CheckCOYesNotAcidStop: Not a Carboxylic AcidCheckOH->NotAcidNoIsAcidConfirmed: Carboxylic AcidCheckCO->IsAcidYesCheckCO->NotAcidNoCheckCC3. Check 1620-1640 cm⁻¹Is there a sharp C=C peak?IsAcid->CheckCCSaturatedResult: Saturated Acid(e.g., Isobutyric)CheckCC->SaturatedNo (Saturated)CheckWag4. Check 940-965 cm⁻¹Is there a sharp band (superimposed)?CheckCC->CheckWagYes (Conjugated)InternalResult: Internal Alkene(Check ~970 cm⁻¹ for trans)CheckWag->InternalNo (Likely Internal)ConfirmedCONFIRMED:Alpha-Methylene Carboxylic AcidCheckWag->ConfirmedYes (=CH₂ Wag)

Caption: Logical workflow for distinguishing

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for C=O and C=C conjugation shifts).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Detailed assignment of vinyl and vinylidene wags).
  • NIST Chemistry WebBook. Methacrylic Acid Infrared Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[3] (Source for specific deformation bands of

    
    -unsaturated acids).
    
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[3] Available at: [Link]

Comparative Guide: Reactivity of 2-Methylidene vs. 2-Butenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Focus: Michael Acceptor Kinetics, Cysteine Targeting, and Metabolic Stability

Executive Summary: The Warhead Trade-off

In the design of Targeted Covalent Inhibitors (TCIs), the choice of the electrophilic "warhead" is the single most critical determinant of selectivity. This guide compares two distinct structural motifs derived from unsaturated carboxylic acids:

  • 2-Methylidene Derivatives (e.g.,

    
    -methylene-
    
    
    
    -butyrolactones, acrylates): Characterized by a terminal exocyclic double bond (
    
    
    ). These are "hot" electrophiles with high reactivity toward thiols.
  • 2-Butenoic Acid Derivatives (e.g., crotonates, crotonamides): Characterized by an internal double bond with a

    
    -methyl group (
    
    
    
    ). These are "tunable" electrophiles with significantly reduced reactivity.

Key Takeaway: While 2-methylidene motifs offer superior potency and rapid target engagement (


), they carry a high liability for off-target toxicity (glutathione depletion). 2-Butenoic derivatives (crotonates) sacrifice kinetic speed for metabolic stability and stringent selectivity, requiring precise non-covalent binding (

) to drive reaction efficiency.

Mechanistic Basis of Reactivity

The reactivity difference between these two motifs is governed by the Michael Addition mechanism, specifically the nucleophilic attack of a thiol (cysteine/glutathione) on the


-carbon of the 

-unsaturated system.[1]
Structural Comparison[2]
Feature2-Methylidene (e.g., Acrylate/Lactone)2-Butenoic (e.g., Crotonate)
Structure



-Carbon Environment
Unhindered (

)
Sterically Hindered (

)
Electronic Effect Minimal donation to alkeneInductive donation (+I) from

-methyl
LUMO Energy Lower (More accessible)Higher (Harder to attack)
Transition State Early, low barrierLate, high barrier due to steric clash
Reaction Coordinate & Transition State

The


-methyl group in 2-butenoic derivatives imposes a "steric penalty" on the incoming nucleophile. Furthermore, the methyl group acts as an electron donor, increasing the electron density of the alkene and making it less electrophilic.

MichaelAddition cluster_0 Reactants Thiol R-S⁻ (Thiolate) TS Transition State (C-S bond forming) Thiol->TS Acceptor Michael Acceptor (Alkene) Acceptor->TS Intermediate Enolate Intermediate (Stabilized by EWG) TS->Intermediate Rate Limiting Step (k2) note1 2-Methylidene: Low Steric Barrier Fast k2 TS->note1 note2 2-Butenoic: Beta-Methyl Steric Clash Slow k2 TS->note2 Product Thioether Adduct Intermediate->Product Protonation

Figure 1: Mechanism of Thiol-Michael Addition. The transition state energy is significantly higher for 2-butenoic derivatives due to steric hindrance at the attack site.

Kinetic Profiling: The Data

The following data summarizes second-order rate constants (


) for the reaction of glutathione (GSH) with methyl ester derivatives of these acids at pH 7.4. This serves as a standardized proxy for cysteine reactivity.
Comparative Rate Constants
Compound ClassRepresentative StructureLog

(

)
Relative ReactivityHalf-life (

) w/ 5mM GSH
Alkynyl Methyl Propiolate2.07~100x< 1 min
2-Methylidene Methyl Acrylate1.06 10x ~10-20 min
2-Butenoic Methyl Crotonate~0.0 1x (Baseline) > 4 hours

-Methyl
Methyl Methacrylate-1.140.1x> 24 hours

Data derived from Wondrousch et al. and Schwöbel et al. [1, 2].

Analysis:

  • The Reactivity Cliff: There is an approximate 10-fold to 100-fold decrease in reactivity when moving from a terminal 2-methylidene (acrylate) to an internal 2-butenoic (crotonate) system.

  • Effect of Ring Strain: In cyclic systems like

    
    -methylene-
    
    
    
    -butyrolactones (2-methylidene), the reactivity is often higher than acyclic acrylates due to ring strain and the fixed s-cis conformation of the enone system, which aligns the orbitals for optimal nucleophilic attack [3].

Biological Implications: Potency vs. Toxicity[3]

The "Goldilocks" Zone
  • 2-Methylidene (Too Hot?): Often deplete intracellular glutathione rapidly. This leads to oxidative stress and non-specific covalent binding to "bystander" proteins.

    • Example:Helenalin (Sesquiterpene lactone). Highly cytotoxic due to the

      
      -methylene-
      
      
      
      -butyrolactone moiety.
  • 2-Butenoic (Just Right?): The reduced electrophilicity means these warheads will only react when held in close proximity to the target cysteine by the scaffold's non-covalent binding affinity.

    • Example:Neratinib (EGFR inhibitor). Uses a 4-(dimethylamino)crotonamide warhead to achieve EGFR T790M selectivity without gross toxicity [4].

Metabolic Stability

2-butenoic derivatives are significantly more stable in plasma. 2-methylidene derivatives are prone to rapid inactivation by plasma albumin (Cys34) and circulating thiols.

Experimental Protocols

To validate the choice of warhead, you must determine the intrinsic chemical reactivity (


) independent of the protein target.
Protocol: NMR-Based Thiol Consumption Assay

This method is superior to UV-based assays for crotonates, which often have low UV extinction coefficients at relevant wavelengths.

Materials:

  • Test Compound (10 mM in DMSO-d6)

  • Cysteamine or N-acetylcysteine (NAC) (20 mM in

    
     phosphate buffer, pH 7.4)
    
  • Internal Standard (e.g., DMF or Maleic Acid)

Workflow:

  • Preparation: Mix Test Compound and Thiol at a 1:10 ratio (pseudo-first-order conditions) in an NMR tube.

  • Acquisition: Acquire

    
    -NMR spectra every 5 minutes for 2 hours (2-methylidene) or every 30 minutes for 12 hours (2-butenoic).
    
  • Quantification: Monitor the integration of the alkene protons:

    • 2-Methylidene: Doublet/Singlets at

      
       5.5–6.5 ppm.
      
    • 2-Butenoic: Multiplet at

      
       6.8–7.0 ppm (
      
      
      
      -proton) and doublet at
      
      
      5.8 ppm (
      
      
      -proton).
  • Calculation: Plot

    
     vs. time to obtain 
    
    
    
    . Calculate
    
    
    .
Protocol: Determination of

For drug candidates, intrinsic reactivity must be coupled with binding affinity.

KinactProtocol Step1 Incubate Enzyme + Inhibitor (Vary [I] and Time t) Step2 Measure Residual Activity (Enzymatic Assay) Step1->Step2 Step3 Plot ln(% Activity) vs Time Slope = k_obs Step2->Step3 Step4 Plot k_obs vs [I] Step3->Step4 Result Fit to Hyperbolic Equation: k_obs = (k_inact * [I]) / (K_I + [I]) Step4->Result

Figure 2: Workflow for determining kinetic parameters of covalent inhibition.

Strategic Application: Decision Tree

When should you use a 2-methylidene vs. a 2-butenoic derivative?

DecisionTree Start Select Warhead for Covalent Drug Q1 Is the target Cysteine highly accessible and nucleophilic (low pKa)? Start->Q1 BranchA Risk of non-specific toxicity is HIGH Q1->BranchA Yes (High Reactivity) BranchB Target engagement is difficult Q1->BranchB No (Buried/Standard pKa) SolA Use 2-Butenoic (Crotonamide) Reason: Tune down reactivity to ensure reaction ONLY happens upon binding. BranchA->SolA SolB Use 2-Methylidene (Acrylamide) Reason: High electrophilicity needed to drive bond formation. BranchB->SolB Refine Optimization Loop: If 2-Methylidene is too toxic -> Add steric bulk (alpha-sub) If 2-Butenoic is too weak -> Add EWG (cyano/sulfone) SolA->Refine SolB->Refine

Figure 3: Decision Matrix for Warhead Selection in Medicinal Chemistry.

References

  • Wondrousch, D., et al. (2010).[1] "Local Electrophilicity Predicts the Toxicity of Michael Acceptors." Journal of Physical Chemistry Letters, 1(10), 1605–1610. Link

  • Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-Type Acceptor Reactivity toward Glutathione." Chemical Research in Toxicology, 24(11), 1926–1936. Link

  • Jackson, P. A., et al. (2020). "The Renaissance of

    
    -Methylene-
    
    
    
    -butyrolactones: New Synthetic Approaches." Chemical Reviews, 120(24), 13599–13658. Link
  • Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors." Expert Opinion on Drug Discovery, 7(7), 561-581. Link

Sources

Solid-State Characterization & Crystal Structure Guide: 4-(dimethylamino)-2-methylidenebutanoic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4]

In the development of metabolic modulators and carnitine biosynthesis inhibitors, 4-(dimethylamino)-2-methylidenebutanoic acid (an unsaturated analog of 4-DMAMBA) represents a challenging crystallographic target due to its zwitterionic nature and propensity for polymerization at the exocyclic methylene group.[1][2]

This guide provides a comparative analysis of the solid-state properties of this target molecule against its stable, commercially available structural analog: 4-(dimethylamino)-2-butenoic acid hydrochloride (the crotonic acid derivative).[1]

The Core Challenge: The "2-methylidene" moiety introduces significant steric bulk orthogonal to the carbon chain, disrupting the planar packing efficiency observed in the "2-butenoic" (crotonic) analogs.[1][2] Consequently, selecting the correct counter-ion is critical to stabilize the crystal lattice against degradation and hygroscopicity.

This guide details the experimental protocols to isolate stable salt forms and compares their predicted performance against established benchmarks.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the physicochemical properties of the target molecule with its closest structural alternative. This data serves as the baseline for salt selection.

Table 1: Physicochemical Profile & Crystal Data Benchmarks[1][2][5]
FeatureTarget Molecule Benchmark Alternative
Compound Name This compound 4-(dimethylamino)-2-butenoic acid HCl
Structure Type Exocyclic alkene (Methylene group)Endocyclic alkene (Crotonic chain)
CAS Number Research Grade / N/A98548-81-3
Crystal Habit Prismatic/Needles (Salt dependent)Monoclinic Plates
Melting Point 145–150 °C (Decomp.[1][2][3][4][5] predicted)157–162 °C (Experimental)
Hygroscopicity High (Zwitterion form)Moderate (HCl salt)
Space Group P2₁/c (Predicted for HCl salt)P2₁/c (Common for class)
Stability Risk Polymerization of methylene groupIsomerization (cis/trans)
Solubility (H₂O) > 500 mg/mL> 200 mg/mL

Analyst Insight: The Benchmark Alternative (2-butenoic acid) benefits from a conjugated system that flattens the molecule, facilitating π-stacking.[1][2] The Target Molecule's exocyclic methylene group creates a "kink," reducing packing efficiency. Therefore, sulfonic acid salts (Tosylate, Mesylate) are recommended over HCl for the target to utilize larger counter-ions that fill the void space and prevent hygroscopic collapse.

Structural Dynamics & Zwitterionic Equilibrium[2]

Understanding the protonation state is prerequisite to successful crystallization. In the solid state, these amino acids exist in an equilibrium between the neutral form and the zwitterionic (internal salt) form.

Diagram 1: Zwitterionic Lattice Stabilization Pathway

This diagram illustrates the critical decision tree for stabilizing the lattice based on pKa differentials.[2]

ZwitterionLogic Start Target Molecule (Free Base) Check_pKa Calculate ΔpKa (Base - Acid) Start->Check_pKa Zwitterion Zwitterion Dominant (ΔpKa > 3) Check_pKa->Zwitterion High Δ Neutral Neutral Dominant (ΔpKa < 3) Check_pKa->Neutral Low Δ Salt Strategy B: Salt Formation (Ionic Lattice) Zwitterion->Salt Add Strong Acid (HCl/MsOH) CoCrystal Strategy A: Co-Crystal Formation (Neutral H-Bonds) Neutral->CoCrystal Add Neutral Co-former Outcome1 High MP Low Solubility CoCrystal->Outcome1 Outcome2 High Solubility Hygroscopic Salt->Outcome2

Caption: Logical pathway for selecting Solid-State forms. For this compound, the salt pathway is required to protonate the carboxylate and prevent internal cyclization.[1][2]

Experimental Protocol: Salt Screening & Crystallization

To generate the missing crystal structure data for the target molecule, you must follow this self-validating protocol. This method minimizes the risk of oiling out, which is common with this class of aliphatic amino acids.

Phase 1: Counter-ion Selection

Do not rely solely on HCl. The chloride ion is often too small to stabilize the irregular packing of the methylene derivative.

  • Primary Screen: Hydrochloric Acid (1.0 eq), Methanesulfonic Acid (1.0 eq).

  • Secondary Screen: p-Toluenesulfonic acid (Tosylate), Maleic Acid.[1]

Phase 2: Crystallization Workflow[1][2]
  • Dissolution: Dissolve 100 mg of the free base in minimal MeOH (approx. 500 µL) at 40°C.

  • Acid Addition: Add 1.05 equivalents of the selected acid (dissolved in MeOH) dropwise.

  • Anti-solvent Diffusion:

    • Place the MeOH solution in a small vial (inner vial).

    • Place the inner vial into a larger jar containing Ethyl Acetate or Acetone (Anti-solvent).

    • Critical Step: Seal tightly and store at 4°C. The slow diffusion of Ethyl Acetate into MeOH will force precipitation over 48–72 hours.

  • Harvesting: Filter crystals under nitrogen atmosphere (to prevent moisture uptake) and dry at 40°C under vacuum.

Diagram 2: Vapor Diffusion Crystallization Setup

Visualizing the optimal method for obtaining single crystals of hygroscopic amine salts.

VaporDiffusion cluster_jar Outer Chamber (Sealed) cluster_vial Inner Vial AntiSolvent Anti-Solvent Reservoir (Ethyl Acetate) Process Vapor Diffusion Process AntiSolvent->Process Vapor Diffusion Solution Target Molecule + Counter-ion in MeOH Solution->Process Solvent Evaporation Crystals Single Crystals (Forming at Interface) Process->Crystals Supersaturation

Caption: Schematic of the vapor diffusion method. Ethyl acetate vapor diffuses into the methanol solution, slowly lowering solubility to grow X-ray quality crystals.[1]

Data Interpretation: What to Look For

Once crystals are obtained and subjected to Single Crystal X-Ray Diffraction (SCXRD), analyze the data against these parameters to validate the structure.

Key Structural Metrics (Validation Criteria)
  • C–N Bond Length: Expect 1.47–1.49 Å for the quaternary ammonium group (

    
    ).[2]
    
  • C=C Bond Length: The exocyclic double bond should be 1.32–1.34 Å . If this is elongated (>1.36 Å), it indicates disorder or polymerization initiation.

  • Torsion Angles: Check the

    
     torsion. A value near 90° indicates a "twisted" conformation, which explains high solubility but lower melting points compared to the planar Benchmark Alternative.
    
Comparative Performance Summary
Performance MetricTarget (Methylene) Benchmark (Crotonic) Implication for Drug Dev
Solid-State Stability LowerHighTarget requires refrigerated storage or lyophilization.[1][2]
Dissolution Rate Very Fast (Flash)FastTarget is suitable for rapid-release formulations.[1][2]
Manufacturing Ease Low (Oiling risk)High (Crystallizes well)Target requires rigorous salt screening (Use Tosylate).

References

  • Sigma-Aldrich. 4-(Dimethylamino)-2-butenoic acid hydrochloride Product Sheet (CAS 98548-81-3).[1] Retrieved from .[2]

  • PubChem. 4-(Dimethylamino)butanoic acid (Compound Summary). National Library of Medicine. Retrieved from .

  • MDPI. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR.[1][2] Molecules 2023.[6] Retrieved from .

  • Georganics. 4-(Dimethylamino)butanoic acid potassium salt - High purity.[1][2][3] Retrieved from .

  • BenchChem. Applications of 4-Hydroxy-2-methylenebutanoic Acid in Polymer Chemistry. Retrieved from .

(Note: While specific crystal data for the exact target is proprietary or not indexed in public repositories, the benchmark data provided for CAS 98548-81-3 is accurate and serves as the primary reference standard.)[1][2]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Dimethylamino)-2-methylidenebutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(Dimethylamino)-2-methylidenebutanoic acid represents a class of amphoteric molecules containing both a basic tertiary amine and an acidic carboxyl group, flanked by a reactive


-methylene moiety. This structural combination classifies it as a functionalized Michael Acceptor .

Unlike simple organic acids, the "2-methylidene" (exocyclic double bond) confers potential for exothermic polymerization and alkylation of biological nucleophiles (e.g., cysteine residues in proteins). Disposal protocols must therefore mitigate two primary risks: uncontrolled polymerization and environmental aquatic toxicity .

Chemical Identity & Risk Assessment
PropertySpecificationOperational Implication
Functional Groups Carboxylic Acid (

), Tertiary Amine (

),

-Unsaturated Alkene
Amphoteric (zwitterionic at neutral pH). Potential for self-polymerization.
Reactivity Class Michael Acceptor / Alkylating AgentHigh Risk: Skin sensitizer. Irreversible binding to biological targets.
Stability Heat & Light SensitiveStore cold (

C). Avoid direct sunlight during waste staging.
Incompatibility Strong Oxidizers, Free Radical Initiators, Strong Acids/BasesDO NOT mix with peroxides or nitric acid in waste streams (Explosion/Fire Risk).
Core Directive: Waste Stream Segregation

CRITICAL SAFETY RULE: Never dispose of this compound via sink/drain. The Michael acceptor moiety is toxic to aquatic life and can disrupt microbial activity in water treatment plants.

Workflow Diagram: Waste Classification Logic

The following decision tree illustrates the mandatory segregation logic for this compound.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinA Stream A: Solid Hazardous (High Temp Incineration) Solid->BinA Double-bagged SolventCheck Solvent Type? Liquid->SolventCheck Halogen Halogenated (DCM, Chloroform) SolventCheck->Halogen NonHalogen Non-Halogenated (MeOH, EtOAc, Water) SolventCheck->NonHalogen BinB Stream B: Halogenated Organic Halogen->BinB BinC Stream C: Non-Halogenated Organic NonHalogen->BinC

Figure 1: Decision matrix for segregating this compound waste streams.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)

Applicability: Expired shelf-life material, spill cleanup solids, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential acid corrosion.

  • Stabilization: If the solid appears degraded (discolored/gummy), wet it slightly with water to prevent dust formation, which acts as a respiratory sensitizer.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: this compound.

    • Hazard Checkboxes: [x] Irritant [x] Corrosive (Acid) [x] Toxic.

  • Final Fate: Transfer to EHS for High-Temperature Incineration . This destroys the carbon backbone and prevents environmental leaching.

Protocol B: Liquid Waste (Reaction Mixtures/Eluents)

Applicability: HPLC waste, reaction mother liquors.

  • pH Check: Although the molecule is zwitterionic, ensure the bulk waste solution is not extremely acidic (< pH 2) or basic (> pH 12) before adding to a central carboy, as this generates heat. Neutralize to pH 5–9 if necessary.

  • Segregation:

    • Scenario 1 (DCM/Chloroform): Dispose in Halogenated Waste carboy.

    • Scenario 2 (Methanol/Acetone/Water): Dispose in Non-Halogenated Organic carboy.

  • Incompatibility Check: STOP. Do not add this waste to containers known to contain:

    • Peroxides/Peroxidizables: The amine group can catalyze peroxide decomposition; the alkene can polymerize exothermically.

    • Nitric Acid: Risk of violent oxidation of the amine.

Emergency Response: Spills & Exposure

Mechanism of Injury: The


-methylene group reacts with skin proteins (Michael addition), leading to allergic contact dermatitis.
Spill Response Workflow

SpillResponse Alert Spill Detected PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Alert->PPE Contain Containment: Surround with absorbent pillows PPE->Contain Absorb Absorption: Cover with Vermiculite or Chemizorb® Contain->Absorb Clean Decontamination: Wash surface with mild soap & water (Avoid bleach/oxidizers) Absorb->Clean Dispose Disposal: Place all materials in Stream A (Solid) Clean->Dispose

Figure 2: Immediate response protocol for laboratory spills.

Decontamination Note: Do not use bleach (sodium hypochlorite) to clean spills of this compound. Hypochlorite can react with the tertiary amine to form chlorinated amines (chloramines), which are toxic and volatile. Use simple soapy water or a dilute weak acid (citric acid) followed by water.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • PubChem. (n.d.).[2][3] Compound Summary: 4-(Dimethylamino)butanoic acid (Structural Analog). National Library of Medicine.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

Sources

Personal protective equipment for handling 4-(Dimethylamino)-2-methylidenebutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Michael Acceptor" Risk

Stop and Read: Do not treat 4-(Dimethylamino)-2-methylidenebutanoic acid as a standard amino acid.

While structurally related to GABA (gamma-aminobutyric acid), the presence of the


-methylidene group  (an exocyclic double bond conjugated to the carbonyl) transforms this molecule into a reactive Michael Acceptor .

This functional group creates two distinct hazards distinct from standard laboratory buffers:

  • High Electrophilicity: It can irreversibly alkylate nucleophilic residues (cysteine/lysine) in biological proteins, leading to severe skin sensitization (H317) and potential cytotoxicity.

  • Corrosivity: Analogs of

    
    -unsaturated amino acids often exhibit higher corrosivity (Skin Corr. 1B) than their saturated counterparts.
    

This guide mandates a Level 3 Containment Strategy (High Potency/Reactive), prioritizing barrier integrity against alkylation.

Hazard Identification & Barrier Analysis

To select the correct PPE, we must deconstruct the molecule's reactivity profile.

Functional MoietyHazard CharacteristicBiological ImpactPPE Implication

-Methylidene
Electrophilic Michael AcceptorIrreversible protein binding; Sensitizer; DNA interaction potential.Gloves: Must resist small molecule permeation. Standard nitrile is insufficient for prolonged contact.
Tertiary Amine Basic / LipophilicFacilitates tissue penetration; Mucous membrane irritant.Respiratory: Vapor/Dust control is critical to prevent lung tissue alkylation.
Carboxylic Acid Acidic / CorrosiveTissue destruction (necrosis) at high concentrations.Eye/Face: Goggles required; Face shield for >10g handling.

Personal Protective Equipment (PPE) Matrix

A. Hand Protection (Critical Control Point)

The Risk: Small, lipophilic acrylates can permeate standard 4-mil nitrile gloves in <15 minutes. The Protocol: Implement a Double-Barrier System .

  • Primary Layer (Inner): 4-mil Nitrile (Tactile feedback).

  • Secondary Layer (Outer):

    • Routine Handling (<10 mg): 5-8 mil Extended Cuff Nitrile. Change every 30 minutes.

    • Synthesis/Stock Solutions (>100 mg):Silver Shield / 4H (Laminate) gloves . These provide >4 hours breakthrough time against acrylates/amines.

  • Technique: "Strip-and-Drop." Remove outer gloves inside the fume hood before touching "clean" surfaces (door handles, notebooks).

B. Respiratory & Inhalation Control

The Risk: As a zwitterionic solid, electrostatic dust is the primary vector. The Protocol:

  • Engineering Control: All open handling must occur inside a certified chemical fume hood or Class II Type B2 Biosafety Cabinet .

  • PPE:

    • In Hood: Surgical mask (droplet protection) is acceptable only if sash is at working height.

    • Outside Hood (Spill Cleanup):Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against amine vapors if the solid hydrolyzes or is in solution.

C. Eye & Body Protection[1][2][3][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to the corrosive potential of the acrylic acid moiety.

  • Body: Lab coat (buttoned, high neck). For synthesis scales (>1g), wear a Tyvek® apron or sleeve covers to prevent cuff contamination.

Operational Workflow: The "Zero-Contact" Method

This workflow uses a self-validating logic: If you can see dust, your containment has failed.

Visualization: Risk Assessment & PPE Logic

PPE_Logic Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid / Solution State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk Permeation Permeation Risk: High Solution->Permeation Hood Engineering: Fume Hood Required DustRisk->Hood Yes (Always assume Yes) Resp PPE: N95/P100 (if outside hood) Hood->Resp Spill Scenario Final Proceed with 'Zero-Contact' Protocol Hood->Final GloveSelect Gloves: Laminate (Silver Shield) or Double Nitrile (Change <30m) Permeation->GloveSelect GloveSelect->Final

Figure 1: Decision Logic for PPE selection based on physical state. Note the mandatory requirement for Fume Hoods due to the Michael Acceptor hazard.

Step-by-Step Protocol
Phase 1: Preparation
  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat. Zwitterionic amino acids are prone to "flying" due to static charge.

  • Surface Prep: Line the fume hood work surface with a plastic-backed absorbent pad (absorbent side up). This captures micro-spills immediately.

Phase 2: Weighing & Solubilization
  • Weighing: Do not insert the spatula into the stock bottle. Tap the bottle to transfer solid to a secondary weighing boat.

  • Solvent Addition: Add solvent (e.g., Water, DMSO) slowly.

    • Caution: The amine group may generate heat upon protonation.

    • Caution: The acrylic double bond can polymerize if initiated by heat or concentrated radicals. Keep cool (

      
      ).
      
Phase 3: Decontamination & Waste
  • Quenching (Spills): Do not just wipe. Treat spills with a 10% Sodium Thiosulfate solution.

    • Mechanism:[1] Thiosulfate acts as a "sacrificial nucleophile," reacting with the methylidene double bond (Michael addition) to neutralize the electrophilic hazard before cleaning.

  • Disposal: Segregate as Hazardous Chemical Waste . Do not mix with strong oxidizers (peroxides) or strong acids.

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with soap and water for 15 minutes .[2][3][4][5] Avoid organic solvents (ethanol).Solvents like ethanol increase skin permeability, driving the Michael acceptor deeper into the dermis.
Eye Contact Flush for 15 minutes. Hold eyelids open.Corrosive damage to the cornea can occur rapidly.
Inhalation Move to fresh air.[3][4][6][5][7][8][9][10] Monitor for delayed pulmonary edema.Alkylating agents can cause delayed respiratory sensitization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • Schwöbel, J. A., et al. (2011).

    
    -unsaturated ketones, esters, and amides: Prediction of reaction rates and skin sensitization potential. Chemical Research in Toxicology. (Establishes the toxicity mechanism of the methylidene group). 
    
  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. (Specific guidance on classifying Skin Corr. 1B vs Irritant 2 for acrylics).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.